Technical Documentation Center

(1-Cyclohexyl-1h-imidazol-4-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Cyclohexyl-1h-imidazol-4-yl)methanamine

Core Science & Biosynthesis

Foundational

Technical Guide: Structure-Activity Relationship of Cyclohexyl-Imidazole Methanamine Derivatives

The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological characterization of Cyclohexyl-Imidazole Methanamine (CIM) derivatives. This class of compounds represents a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological characterization of Cyclohexyl-Imidazole Methanamine (CIM) derivatives. This class of compounds represents a privileged scaffold in medicinal chemistry, primarily investigated for Influenza A M2 proton channel inhibition and Histamine H3 receptor antagonism .

Executive Summary

The Cyclohexyl-Imidazole Methanamine (CIM) scaffold combines a lipophilic cyclohexyl core with a polar, ionizable imidazole-methanamine headgroup. This amphiphilic architecture allows the molecule to navigate hydrophobic transmembrane domains while engaging in specific electrostatic interactions with polar residues.

The primary application of CIM derivatives lies in the inhibition of the Influenza A M2 proton channel , where they serve as next-generation inhibitors designed to overcome amantadine resistance. By mimicking the bulky hydrophobic cage of adamantane (via the cyclohexyl group) and introducing a pH-sensitive imidazole moiety, these derivatives disrupt the His37-mediated proton shuttle mechanism. Secondary applications include Histamine H3 receptor antagonism , where the imidazole acts as a bioisostere for the histamine headgroup.

Chemical Biology & Mechanism of Action

Target: Influenza A M2 Proton Channel

The M2 protein is a homotetrameric pH-gated proton channel essential for viral uncoating.

  • Gating Mechanism: The channel is gated by a tetrad of His37 residues and a Trp41 gate. At low pH (endosome), His37 protonation opens the Trp41 gate, allowing proton influx.

  • Inhibition Mechanism: CIM derivatives bind within the transmembrane pore.

    • Pore Occlusion: The cyclohexyl group fits into the hydrophobic pocket (Val27/Ala30), physically blocking the channel.

    • Electrostatic Disruption: The imidazole-methanamine headgroup interacts with the His37 tetrad. The basic amine (pKa ~9-10) mimics the hydronium ion, while the imidazole ring can stack or H-bond with the channel's histidine residues, locking the channel in a closed conformation.

Signaling Pathway Visualization (M2 Inhibition)

M2_Inhibition_Mechanism Viral_Entry Viral Endocytosis Endosome_Acidification Endosomal Acidification (pH < 6.0) Viral_Entry->Endosome_Acidification M2_Channel M2 Channel (His37 Protonation) Endosome_Acidification->M2_Channel Gate_Open Trp41 Gate Opens M2_Channel->Gate_Open Normal State Proton_Influx Proton Influx (H+) Gate_Open->Proton_Influx Uncoating Viral Uncoating (RNP Release) Proton_Influx->Uncoating CIM_Inhibitor CIM Derivative (Inhibitor) Binding Binds to Pore (Val27/Ala30) CIM_Inhibitor->Binding Disruption Disrupts His37 Proton Shuttle Binding->Disruption Blockage Channel Blocked Disruption->Blockage Blockage->M2_Channel Inhibits

Caption: Mechanism of M2 Channel Inhibition by CIM Derivatives. The inhibitor binds within the pore, preventing the pH-induced conformational change required for viral uncoating.

Detailed Structure-Activity Relationship (SAR)

The SAR of CIM derivatives is tripartite, consisting of the hydrophobic tail, the imidazole core, and the amine linker.

Region A: The Cyclohexyl Tail (Hydrophobic Anchor)
  • Function: Anchors the molecule in the N-terminal lumen of the M2 channel, interacting with Val27 and Ala30 via Van der Waals forces.

  • SAR Insights:

    • Size Constraint: The cyclohexyl ring is often optimal. Larger groups (e.g., cyclooctyl) may cause steric clash with the channel walls, while smaller groups (cyclobutyl) reduce binding affinity due to loss of hydrophobic contact surface area.

    • Substitution: Introduction of polar groups (e.g., -OH) on the cyclohexyl ring drastically reduces potency, confirming the requirement for a strict hydrophobic interaction in this region.

    • Adamantane Comparison: While adamantane is bulkier, the cyclohexyl group offers a slightly more flexible "induced fit," which can be advantageous against certain drug-resistant mutants (e.g., S31N).

Region B: The Imidazole Core (The Linker/Sensor)
  • Function: Acts as a rigid spacer and a pH-sensitive element.

  • SAR Insights:

    • Regioisomerism: The 1,4-disubstituted imidazole (N1-cyclohexyl, C4-methanamine) is generally more potent than the 1,5-isomer. This geometry aligns the methanamine with the His37 cluster while keeping the cyclohexyl group in the hydrophobic pocket.

    • Electronic Effects: Electron-donating groups (e.g., methyl) on the imidazole ring increase the pKa of the ring nitrogens, potentially strengthening cation-pi interactions with channel aromatics (Trp41).

Region C: The Methanamine Head (Polar Effector)
  • Function: Mimics the hydronium ion to interact with the water clusters or His37 residues.

  • SAR Insights:

    • Chain Length: The methylene linker (-CH2-) is critical. Extending this to ethylene (-CH2CH2-) often decreases activity by pushing the amine group too far past the His37 tetrad, disrupting the optimal binding pose.

    • Amine Substitution: Primary amines (-NH2) typically show the highest potency. Tertiary amines (e.g., -N(Me)2) often lose activity due to steric hindrance preventing deep penetration into the His37 cluster.

Summary of Quantitative SAR Data
Structural RegionModificationEffect on Activity (IC50)Mechanistic Rationale
Cyclohexyl UnsubstitutedBaseline (High) Optimal hydrophobic fit in Val27 pocket.
4-OH-CyclohexylDecrease (>10x)Desolvation penalty in hydrophobic pore.
Adamantyl (replacement)VariableHigh potency but susceptible to S31N resistance.
Imidazole 1,4-SubstitutionOptimal Linear alignment of pharmacophores.
1,5-SubstitutionDecrease (5-10x)Steric clash; poor alignment with His37.
2-MethylNeutral/Slight IncreaseIncreases pKa; minor steric impact.
Methanamine -CH2-NH2Optimal Perfect length for H-bonding with His37/Water.
-CH2-N(Me)2Decrease (2-5x)Steric hindrance; loss of H-bond donor.
-CH2-CH2-NH2Decrease (>10x)Linker too long; amine overshoots target site.

Experimental Protocols

Chemical Synthesis: General Procedure

This self-validating protocol synthesizes (1-cyclohexyl-1H-imidazol-4-yl)methanamine .[1]

Step 1: N-Alkylation of Imidazole

  • Dissolve 4-imidazolecarboxaldehyde (1.0 eq) in anhydrous DMF under N2 atmosphere.

  • Add K2CO3 (2.0 eq) and Cyclohexyl bromide (1.2 eq).

  • Heat to 80°C for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc) to separate the 1,4-isomer (major) from the 1,5-isomer (minor). Note: NOE NMR analysis is required to confirm regiochemistry.

Step 2: Reductive Amination

  • Dissolve the isolated 1-cyclohexyl-1H-imidazole-4-carboxaldehyde in MeOH.

  • Add Ammonium Acetate (10 eq) and stir for 30 min at RT to form the imine.

  • Add Sodium Cyanoborohydride (1.5 eq) slowly. Stir for 12 hours.

  • Quench: Add 1N HCl to pH 2 (destroy excess hydride), then basify to pH 10 with NaOH.

  • Extraction: Extract with DCM. Dry over Na2SO4.

  • Final Product: (1-cyclohexyl-1H-imidazol-4-yl)methanamine. Confirm via 1H-NMR and LC-MS.

Synthesis Workflow Visualization

Synthesis_Pathway Start 4-Imidazole carboxaldehyde Intermed 1-Cyclohexyl -4-formylimidazole Start->Intermed N-Alkylation Reagent1 Cyclohexyl-Br K2CO3 / DMF Reagent1->Intermed Product (1-Cyclohexyl-1H-imidazol -4-yl)methanamine Intermed->Product Reductive Amination Reagent2 NH4OAc NaBH3CN / MeOH Reagent2->Product

Caption: Synthetic route for CIM derivatives highlighting the critical regioselective N-alkylation step.

Biological Assay: TEVC (Two-Electrode Voltage Clamp)

To validate channel inhibition efficacy.

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding the Influenza A M2 protein (WT or S31N mutant). Incubate for 48-72h at 18°C.

  • Setup: Place oocyte in recording chamber perfused with Barth’s solution (pH 7.4). Impale with two agarose-cushioned microelectrodes (0.5–1.0 MΩ).

  • Activation: Switch perfusion to low pH buffer (pH 5.5) to activate the M2 channel. Observe inward current (proton flow).

  • Inhibition: Apply the CIM derivative at varying concentrations (1 nM – 100 µM) in the pH 5.5 buffer.

  • Data Analysis: Measure the % reduction in steady-state current. Fit data to the Hill equation to calculate IC50 .

References

  • Pielak, R. M., & Chou, J. J. (2011). Influenza M2 proton channels. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(2), 522–529. [Link]

  • Hong, M., & DeGrado, W. F. (2012). Structural basis for proton conduction and inhibition by the influenza M2 protein. Protein Science, 21(11), 1620–1633. [Link]

  • Wang, J., et al. (2013). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 135(8), 2971–2978. [Link]

  • Gemici, B., et al. (2012). Structure-Activity Relationships of Imidazole-Based Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • PubChem Compound Summary. (2024). (1-Cyclohexyl-1H-imidazol-4-yl)methanamine (CID 66896229).[1] [Link]

Sources

Exploratory

The Imidazole Methanamine Scaffold: A Cornerstone in Histamine Receptor Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The imidazole ring, a core component of the endogenous ligand histamine, represents a privileged scaffold in the design of potent an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The imidazole ring, a core component of the endogenous ligand histamine, represents a privileged scaffold in the design of potent and selective modulators of histamine receptors (H1, H2, H3, and H4). This technical guide provides a comprehensive exploration of the role of imidazole methanamines, a key class of histamine analogues, in the discovery and development of novel therapeutics. We will delve into the intricate structure-activity relationships (SAR) that govern their affinity and efficacy at each receptor subtype, detail robust synthetic strategies for their creation, and present validated experimental protocols for their pharmacological characterization. This guide is intended to serve as a practical and authoritative resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights grounded in established scientific principles and field-proven methodologies.

The Enduring Significance of the Imidazole Moiety in Histamine Receptor Modulation

Histamine, or 2-(1H-imidazol-4-yl)ethanamine, exerts its diverse physiological and pathological effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1] The intrinsic chemical properties of the imidazole ring—its aromaticity, basicity, and ability to act as both a hydrogen bond donor and acceptor—are fundamental to its recognition by these receptors. Consequently, the imidazole core has been a logical and fruitful starting point for the design of synthetic ligands.

Imidazole methanamine derivatives, which retain the core imidazole ring and a flexible aminoethyl side chain, serve as a versatile template for probing the microenvironment of the histamine receptor binding pockets. By systematically modifying the substitution pattern on both the imidazole ring and the terminal amine, medicinal chemists can fine-tune the pharmacological profile of these compounds, steering them towards agonism, antagonism, or inverse agonism at specific receptor subtypes. This guide will dissect the chemical logic that underpins these modifications and their profound impact on biological activity.

Navigating the Histamine Receptor Subtypes: A Tale of Four G-Proteins

A foundational understanding of the signaling pathways associated with each histamine receptor is paramount to interpreting the effects of imidazole methanamine modulators. The four subtypes are coupled to different G-protein families, initiating distinct downstream cellular responses.

  • H1 Receptor (Gαq/11 coupled): Primarily associated with allergic and inflammatory responses.[1] Activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca²⁺) levels and the activation of protein kinase C (PKC).[2]

  • H2 Receptor (Gαs coupled): Famously involved in the regulation of gastric acid secretion.[3] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

  • H3 Receptor (Gαi/o coupled): Predominantly found in the central nervous system (CNS) where it acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine and other neurotransmitters.

  • H4 Receptor (Gαi/o coupled): Primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils, and plays a crucial role in immunomodulation and inflammation.[4]

The distinct signaling signatures of each receptor provide a basis for developing functional assays to characterize the activity of novel imidazole methanamine derivatives.

Histamine_Receptor_Signaling cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1 H1R Gq Gαq/11 H1->Gq Activates PLC PLC Gq->PLC Stimulates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ [Ca²⁺]i Activate PKC IP3_DAG->Ca_PKC H2 H2R Gs Gαs H2->Gs Activates AC_H2 Adenylyl Cyclase Gs->AC_H2 Stimulates cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 PKA_H2 Activate PKA cAMP_H2->PKA_H2 H3_H4 H3R / H4R Gi Gαi/o H3_H4->Gi Activates AC_H3_H4 Adenylyl Cyclase Gi->AC_H3_H4 Inhibits cAMP_H3_H4 ↓ cAMP AC_H3_H4->cAMP_H3_H4 Synthesis_Workflow Start 1,2-Diketone + Aldehyde + Amine + NH4OAc Condensation One-Pot Cyclocondensation Start->Condensation Imidazole Substituted Imidazole Core Condensation->Imidazole Functionalization N-Alkylation with Protected Aminomethyl Halide Imidazole->Functionalization Protected Protected Imidazole Methanamine Functionalization->Protected Deprotection Deprotection (e.g., acid hydrolysis) Protected->Deprotection Final Final Imidazole Methanamine Derivative Deprotection->Final

Caption: General Synthetic Workflow for Imidazole Methanamines.

Exemplary Protocol: Synthesis of a 4,5-Disubstituted Imidazole Core

This protocol is a representative example of the Radziszewski reaction, a classic method for imidazole synthesis. [5] Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Substituted aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar amounts of benzil, the chosen aldehyde, and a molar excess of ammonium acetate in glacial acetic acid. [6]2. Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours. [7]3. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a base (e.g., aqueous ammonia) to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2,4,5-trisubstituted imidazole. [6] Self-Validation: The identity and purity of the synthesized imidazole core should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The subsequent steps to introduce the methanamine side chain would involve standard N-alkylation and deprotection chemistries.

Pharmacological Characterization: A Methodological Deep Dive

The accurate pharmacological profiling of novel imidazole methanamine derivatives is crucial for establishing their therapeutic potential. This section details the core in vitro assays used to determine receptor affinity and functional activity.

Radioligand Binding Assays: Quantifying Affinity (Ki)

Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. The principle is based on the competition between an unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Rationale for Experimental Choices:

  • Receptor Source: Membranes from cultured cell lines (e.g., HEK293 or CHO) stably expressing a high level of the specific human histamine receptor subtype are preferred. This ensures a homogenous and well-defined receptor population, minimizing confounding variables from other receptor types present in native tissues.

  • Radioligand Selection: The choice of radioligand is critical. It must exhibit high affinity and selectivity for the target receptor to provide a robust signal window. Commonly used radioligands include:

    • H1R: [³H]Pyrilamine (also known as [³H]Mepyramine)

    • H2R: [³H]Tiotidine

    • H3R: [³H]Nα-methylhistamine [8] * H4R: [³H]Histamine [1]* Non-Specific Binding (NSB) Determination: To distinguish between specific binding to the target receptor and non-specific binding to other components (e.g., filters, lipids), a high concentration of a known, unlabeled antagonist is used.

Detailed Protocol: Competitive Radioligand Binding Assay for H1R

Materials:

  • Membrane preparation from HEK293 cells expressing the human H1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]Pyrilamine (stock solution in ethanol, diluted in Assay Buffer to a final concentration near its Kd, e.g., 1-2 nM).

  • Unlabeled Test Compounds (Imidazole Methanamines): Serial dilutions in Assay Buffer.

  • Non-Specific Binding Control: 1 µM Pyrilamine.

  • 96-well plates, glass fiber filters (pre-soaked in polyethylenimine), filtration manifold, and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]Pyrilamine solution, and 100 µL of membrane preparation.

    • Non-Specific Binding: 50 µL of 1 µM Pyrilamine, 50 µL of [³H]Pyrilamine solution, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of each concentration of the test compound, 50 µL of [³H]Pyrilamine solution, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 180 minutes with gentle agitation to reach equilibrium.

  • Termination: Terminate the assay by rapid vacuum filtration through the glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters four times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Incubation & Binding cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor Receptor Membranes (e.g., HEK293-hH1R) Plate Combine in 96-well Plate (Total, NSB, Competition) Receptor->Plate Radioligand Radioligand (e.g., [³H]Pyrilamine) Radioligand->Plate TestCmpd Test Compound (Imidazole Methanamine) TestCmpd->Plate Incubate Incubate to Equilibrium Plate->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting (CPM) Wash->Count Calc_SB Calculate Specific Binding Count->Calc_SB Plot Plot Competition Curve Calc_SB->Plot Calc_IC50 Determine IC50 Plot->Calc_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Calc_IC50->Calc_Ki

Caption: Radioligand Binding Assay Workflow.

Functional Assays: Determining Efficacy (EC50/IC50 and pA2)

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist. The choice of assay depends on the G-protein coupling of the receptor.

  • H1R (Gαq/11): Calcium Mobilization Assay: This assay measures the increase in intracellular calcium upon receptor activation. Cells expressing H1R are loaded with a calcium-sensitive fluorescent dye. Addition of an agonist triggers a fluorescent signal, which can be quantified using a fluorescence plate reader. Antagonists are evaluated by their ability to block the agonist-induced signal.

  • H2R (Gαs): cAMP Accumulation Assay: This assay measures the production of cAMP. Cells expressing H2R are stimulated with compounds, and the resulting change in intracellular cAMP is quantified, typically using an immunoassay format like HTRF or ELISA. Agonists will increase cAMP, while antagonists will block the effects of an agonist.

  • H3R/H4R (Gαi/o): cAMP Inhibition Assay: For these receptors, the assay measures the inhibition of forskolin-stimulated cAMP production. Forskolin directly activates adenylyl cyclase. An H3R or H4R agonist will inhibit this process, leading to a decrease in cAMP levels. Antagonists will reverse the inhibitory effect of an agonist.

The data from these assays are used to determine the EC50 (for agonists) or IC50 (for antagonists) and, in the case of competitive antagonists, the pA2 value, which is a measure of antagonist potency.

Conclusion and Future Directions

The imidazole methanamine scaffold has proven to be an exceptionally valuable tool in the exploration of histamine receptor pharmacology. Its structural relationship to the endogenous ligand provides a robust starting point for the design of subtype-selective modulators with diverse therapeutic potential, from anti-inflammatory and anti-allergic agents (H1R and H4R antagonists) to treatments for gastric ulcers (H2R antagonists) and cognitive disorders (H3R antagonists). The continued advancement in our understanding of histamine receptor structure and function, coupled with innovative synthetic methodologies, will undoubtedly lead to the development of next-generation imidazole-based therapeutics with improved efficacy and safety profiles. The methodologies and principles outlined in this guide provide a solid foundation for researchers dedicated to this exciting and impactful field of drug discovery.

References

  • The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology. [Link]

  • Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. Journal of Immunology. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • histamine h 3 receptor binding data of compounds 2-7. ResearchGate. [Link]

  • Imidazole synthesis.
  • H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. DiscoverX. [Link]

  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. Neuropharmacology. [Link]

  • Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. MDPI. [Link]

  • Structure-activity relationships of histamine H1-receptor agonists. Mini Reviews in Medicinal Chemistry. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • In Vitro Cell based Histamine Receptor Functional Characterization Service. Creative Biolabs. [Link]

  • SAR OF H1-RECEPTOR ANTAGONISTS. Rama University. [Link]

  • Histamine H4 Receptor Ligands: Future Applications and State of Art. Ovid. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]

  • Histamine Receptors and Their Ligands. ThaiScience. [Link]

  • Structural insights into the agonists binding and receptor selectivity of human histamine H receptor. Nature Communications. [Link]

  • Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models. Semantic Scholar. [Link]

  • CN115626896A - Method for synthesizing imidazole compound.
  • Structure-Activity Relationships of H1-Receptor Antagonists. Semantic Scholar. [Link]

  • Human Recombinant H1 Histamine Receptor Stable Cell Line. GenScript. [Link]

  • Radioligand binding methods: practical guide and tips. Scite.ai. [Link]

  • In Vitro Antihistaminic Activity of Some 1-Substituted Imidazoles: H2-Receptor Antagonism. PharmaInfo. [Link]

  • Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. MDPI. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

Sources

Foundational

Pharmacophore analysis of N-substituted imidazole derivatives

An In-Depth Technical Guide: Pharmacophore Analysis of N-Substituted Imidazole Derivatives in Modern Drug Discovery Abstract The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Pharmacophore Analysis of N-Substituted Imidazole Derivatives in Modern Drug Discovery

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities.[1][2] N-substituted imidazole derivatives, in particular, have emerged as a versatile class of compounds targeting a wide array of proteins, including enzymes and receptors, making them critical leads in the development of treatments for cancer, hypertension, microbial infections, and neurological disorders.[2][3][4][5][6] This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the principles and application of pharmacophore analysis to this important class of molecules. We will explore both ligand- and structure-based methodologies, providing field-proven insights into the causality behind experimental choices, self-validating protocols, and the integration of computational workflows for hit identification and lead optimization.

The Foundational Role of Pharmacophore Modeling

In the landscape of computer-aided drug discovery (CADD), pharmacophore modeling is an indispensable tool that distills complex molecular interactions into a simplified, three-dimensional representation of essential chemical features required for biological activity.[7][8] A pharmacophore model is not a real molecule or a collection of atoms; rather, it is an abstract concept defining the spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and ionizable groups.[9][10] This approach is instrumental in filtering vast chemical libraries to identify novel molecules that possess the necessary features to bind a specific biological target, a process known as virtual screening.[7][11]

The power of this technique lies in its ability to facilitate "scaffold hopping," the discovery of structurally diverse compounds that elicit the same biological response, thereby providing new avenues for intellectual property and improved pharmacokinetic profiles.[7][12]

Caption: Conceptual translation of an active molecule into a 3D pharmacophore model.

Core Methodologies: Ligand-Based vs. Structure-Based Approaches

The strategy for developing a pharmacophore model is dictated by the available knowledge of the biological target.[9][11]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the target protein is unknown, but a set of active ligands is available.[8][13] The underlying principle is that molecules with similar biological activity share common chemical features arranged in a similar spatial geometry. The process involves computationally superimposing a set of active molecules to extract these shared features.[13]

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein—often from X-ray crystallography and complexed with a ligand—is available, this method is preferred.[9][14] The model is derived directly from the key interaction points between the ligand and the amino acid residues in the target's binding site.[14] This approach offers a more direct map of the features required for molecular recognition.

A Self-Validating Workflow for Ligand-Based Model Generation

A robust pharmacophore model must be predictive. The following protocol outlines a self-validating system for generating a statistically significant ligand-based model for N-substituted imidazole derivatives.

Experimental Protocol: Ligand-Based Pharmacophore Generation
  • Training and Test Set Preparation:

    • Rationale: The quality of the model is directly dependent on the input data. A well-curated dataset is paramount.

    • Procedure:

      • Compile a dataset of N-substituted imidazoles with experimentally determined biological activity (e.g., IC₅₀ or Kᵢ values) against a single target. The activity data should span at least 3-4 orders of magnitude.

      • Divide the dataset into a training set (~70-80% of compounds) and a test set (~20-30%).[15]

      • The training set is used to build the model. It must contain the most active compounds and a representative selection of moderately active and inactive compounds to define the boundaries of required chemical space.[16]

      • The test set is reserved for validating the final model and should not be used during model generation.[17]

  • Conformational Analysis:

    • Rationale: Small molecules are flexible. To identify the bioactive conformation, a thorough exploration of each molecule's potential 3D shapes is necessary.[13]

    • Procedure: For each molecule in the training set, generate a diverse ensemble of low-energy conformers using tools like Schrödinger's ConfGen or BIOVIA's Catalyst. This ensures that the bioactive conformation is likely included in the subsequent alignment step.[15][18]

  • Common Feature Pharmacophore Generation:

    • Rationale: This step identifies the shared chemical features among the most active compounds.

    • Procedure: Utilize software such as Phase, LigandScout, or Discovery Studio to perform this step.[12][19][20] The software identifies potential pharmacophoric features (HBA, HBD, HY, AR, etc.) on all conformers of the active molecules and searches for spatial arrangements of these features that are common to all of them.

  • Scoring and Hypothesis Ranking:

    • Rationale: The software will generate multiple potential pharmacophore models (hypotheses). These must be ranked to identify the one that best represents the characteristics of active compounds while excluding inactive ones.[7]

    • Procedure: Hypotheses are scored based on their ability to match the active molecules and their alignment. The best models are those that provide a clear correlation between the geometric fit of a molecule to the model and its experimental biological activity.

  • Pharmacophore Model Validation:

    • Rationale: This critical step ensures the model is statistically robust and has predictive power, preventing the selection of a model generated by chance.[7]

    • Procedure:

      • Test Set Validation: Screen the test set against the generated model. A good model should correctly classify the majority of active compounds in the test set as "hits" and the inactive compounds as "non-hits."[17]

      • Fischer's Randomization (Cat-Scramble): This statistical validation method involves repeatedly shuffling the activity data of the training set and attempting to build a pharmacophore model.[17] If the original model's score is significantly better than any of the scores from the randomized data, it confirms that the model is based on a true structure-activity relationship.[7][17]

      • Decoy Set Screening: The model is used to screen a database of "decoy" molecules, which are designed to have similar physical properties (e.g., molecular weight, logP) to the active compounds but different topologies. A robust model should have a low hit rate for the decoy set.

LigandBased_Workflow Data 1. Dataset Curation (Active & Inactive Imidazoles) Split 2. Split Data (Training Set & Test Set) Data->Split Conformer 3. Conformer Generation (For Training Set) Split->Conformer Generate 4. Hypothesis Generation (Feature Alignment & Scoring) Conformer->Generate Validate 5. Model Validation Generate->Validate TestSet Test Set Validation Validate->TestSet Fischer Fischer's Randomization Validate->Fischer FinalModel Validated Pharmacophore Model Validate->FinalModel StructureBased_Workflow PDB 1. Obtain PDB Structure (Protein-Ligand Complex) Prepare 2. Structure Preparation (Add Hydrogens, Minimize) PDB->Prepare Analyze 3. Interaction Analysis (H-Bonds, Hydrophobic, etc.) Prepare->Analyze Generate 4. Generate Pharmacophore (Features & Excluded Volumes) Analyze->Generate FinalModel Structure-Based Pharmacophore Model Generate->FinalModel

Caption: Workflow for generating a structure-based pharmacophore model.

Application in Virtual Screening and Hit-to-Lead Optimization

A validated pharmacophore model serves as a powerful 3D query for virtual screening, a computational technique to search large compound libraries for potential hits. [7][16]

Table 1: Pharmacophore Mapping of Hypothetical N-substituted Imidazole ACE Inhibitors
Compound IDN-SubstituentIC₅₀ (µM)Pharmacophore Feature Mapping
Lead-01 -CH₂-Ph5.2Maps HBA, AR1, HY1
Opt-01 -CH₂-(4-COOH-Ph)0.8 Maps HBA, AR1, HY1, NI1
Opt-02 -(CH₂)₂-Ph1.3Maps HBA, AR1, HY2
Inactive-01 -CH₃>100Fails to map AR1 and HY1

This table illustrates a hypothetical structure-activity relationship (SAR) where adding a carboxylic acid introduces a key negative ionizable (NI) feature, dramatically improving activity. Similarly, extending the alkyl chain alters the mapping to a different hydrophobic feature (HY2), impacting potency. This analysis guides rational drug design.

The screening process enriches the hit list with molecules that are more likely to be active, significantly reducing the time and cost associated with high-throughput screening. [10]

VScreen_Workflow cluster_in_silico Computational Funnel Model Validated Pharmacophore Model VS Pharmacophore Screening Model->VS DB Compound Database (>1M Compounds) DB->VS Docking Molecular Docking VS->Docking ~10k Hits ADMET In Silico ADMET Prediction Docking->ADMET ~1k Hits Hits Prioritized Hits (~10-50 Compounds) ADMET->Hits ~100 Hits Testing Synthesis & Biological Testing Hits->Testing

Caption: A typical computational workflow integrating pharmacophore screening with subsequent filtering steps.

Future Perspectives: The Integration of AI and Dynamic Models

While traditional pharmacophore modeling remains a powerful tool, the field is rapidly evolving. The integration of artificial intelligence and machine learning is enhancing predictive accuracy and accelerating the discovery of novel scaffolds. [12]Furthermore, the development of "dynophores," or dynamic pharmacophore models derived from molecular dynamics simulations, allows researchers to account for protein flexibility and time-dependent interaction patterns, offering a more realistic representation of the binding process. [12]These advanced techniques promise to further refine our ability to design potent and selective N-substituted imidazole-based therapeutics.

References

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022, May 23). National Center for Biotechnology Information. [Link]

  • Pharmacophore modeling: advances and pitfalls - Frontiers. (n.d.). Frontiers. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ResearchGate. [Link]

  • Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis. (2026, January 1). Taylor & Francis Online. [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. (2023, September 26). ACS Publications. [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - MDPI. (2021, January 25). MDPI. [Link]

  • 3D Ligand-Based Pharmacophore Modeling - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • Phase | Schrödinger. (n.d.). Schrödinger. [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Substituted imidazoles as glucagon receptor antagonists - PubMed. (2001, September 17). PubMed. [Link]

  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC. (2025, September 24). National Center for Biotechnology Information. [Link]

  • Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues | CURRENT APPLIED SCIENCE AND TECHNOLOGY. (2024, October 17). ThaiJO. [Link]

  • Structure-based Pharmacophore Modeling - Protheragen. (n.d.). Protheragen. [Link]

  • N-Substituted-imidazoles as Inhibitors of Nitric Oxide Synthase: A Preliminary Screening | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis and biological screening of substituted Imidazoles | Request PDF. (2025, August 5). ResearchGate. [Link]

  • N-Fused Imidazoles As Novel Anticancer Agents That Inhibit Catalytic Activity of Topoisomerase IIα and Induce Apoptosis in G1/S Phase | Journal of Medicinal Chemistry. (2011, June 6). ACS Publications. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - MDPI. (2015, July 23). MDPI. [Link]

  • Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX - PMC. (2024, January 22). National Center for Biotechnology Information. [Link]

  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - MDPI. (2023, August 26). MDPI. [Link]

  • Exploring facile synthesis and cholinesterase inhibiting potential of heteroaryl substituted imidazole derivatives for the treatment of Alzheimer's disease - Arabian Journal of Chemistry. (2022, August 14). ScienceDirect. [Link]

  • CONCEPTUAL STUDY ON IMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Journal of Cardiovascular Disease Research. [Link]

  • Ligand and Pharmacophore based Design | BIOVIA - Dassault Systèmes. (n.d.). Dassault Systèmes. [Link]

  • Imidazole: Having Versatile Biological Activities - SciSpace. (n.d.). SciSpace. [Link]

  • Ligand based Pharmacophore Modeling Service - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022, October 7). MDPI. [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Dove Press. [Link]

  • Computational workflow for structure-based pharmacophore modelling. (n.d.). ResearchGate. [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. (2021, June 25). DergiPark. [Link]

  • Ligand-based Pharmacophore Modeling - Protheragen. (n.d.). Protheragen. [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identificatio - Arabian Journal of Chemistry. (2022, October 12). ScienceDirect. [Link]

Sources

Exploratory

The Architectural Versatility of 1-Substituted Imidazole-4-Methanamine Scaffolds in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The imidazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, lauded for its mult...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, lauded for its multifaceted biological activities and presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Within the vast landscape of imidazole-containing compounds, the 1-substituted imidazole-4-methanamine framework has emerged as a particularly fruitful area of exploration, yielding potent and selective modulators of various biological targets. This guide provides a comprehensive technical overview of this scaffold, delving into its synthesis, structure-activity relationships (SAR), and therapeutic applications, with a focus on providing actionable insights for researchers in the field.

The Strategic Importance of the 1-Substituted Imidazole-4-Methanamine Core

The 1-substituted imidazole-4-methanamine scaffold possesses a unique combination of structural features that make it an attractive starting point for drug design. The imidazole ring itself is a bioisostere for other five-membered heterocycles and can act as a hydrogen bond donor and acceptor.[3] The substitution at the 1-position offers a key vector for modifying physicochemical properties and exploring interactions with specific binding pockets. The 4-methanamine side chain provides a crucial basic nitrogen atom, often protonated at physiological pH, which can engage in critical ionic interactions with biological targets. This arrangement is reminiscent of the endogenous neurotransmitter histamine, making this scaffold a prime candidate for targeting histamine receptors and other related targets.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of 1-substituted imidazole-4-methanamine derivatives typically involves a multi-step approach, starting with the construction of the imidazole ring, followed by the introduction of the methanamine moiety and the N1-substituent. A variety of synthetic methodologies have been developed to access this core structure, with multicomponent reactions being a particularly efficient strategy for generating chemical libraries.[3][4]

A general and versatile synthetic route often commences with the formation of a 4-substituted imidazole precursor, which can then be elaborated to introduce the aminomethyl group.

General Synthetic Workflow

G A Imidazole Starting Material (e.g., 4-hydroxymethylimidazole) B Protection of Imidazole N-H (e.g., Trityl, SEM) A->B C Introduction of N1-Substituent (e.g., Alkylation, Arylation) B->C D Functional Group Interconversion at C4 (e.g., Oxidation to aldehyde) C->D E Reductive Amination (Introduction of methanamine) D->E F Deprotection E->F G Final 1-Substituted Imidazole-4-Methanamine Derivative F->G

Caption: A generalized synthetic workflow for 1-substituted imidazole-4-methanamine derivatives.

Experimental Protocol: Synthesis of a 1-Benzyl-4-(aminomethyl)imidazole Derivative

This protocol outlines a representative synthesis, starting from 4-(hydroxymethyl)imidazole.

Step 1: N-Tritylation of 4-(Hydroxymethyl)imidazole

  • To a solution of 4-(hydroxymethyl)imidazole (1.0 eq) in dry N,N-dimethylformamide (DMF), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add trityl chloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-trityl-4-(hydroxymethyl)imidazole.

Step 2: N1-Benzylation

  • To a solution of N-trityl-4-(hydroxymethyl)imidazole (1.0 eq) in dry tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes, then add benzyl bromide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain 1-benzyl-N-trityl-4-(hydroxymethyl)imidazole.

Step 3: Oxidation to the Aldehyde

  • Dissolve 1-benzyl-N-trityl-4-(hydroxymethyl)imidazole (1.0 eq) in dichloromethane (DCM).

  • Add manganese dioxide (5.0 eq) and stir the mixture vigorously at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite®, washing with DCM.

  • Concentrate the filtrate to yield 1-benzyl-N-trityl-1H-imidazole-4-carbaldehyde, which can often be used in the next step without further purification.

Step 4: Reductive Amination

  • Dissolve the aldehyde from the previous step (1.0 eq) in methanol.

  • Add the desired primary or secondary amine (1.5 eq) and stir for 1 hour.

  • Add sodium borohydride (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer and concentrate under reduced pressure.

Step 5: Deprotection

  • Dissolve the product from the previous step in a mixture of trifluoroacetic acid (TFA) and DCM (1:1) at 0 °C.

  • Stir for 2 hours, then concentrate the mixture under reduced pressure.

  • Purify the crude product by preparative HPLC or crystallization to obtain the final 1-benzyl-4-(aminomethyl)imidazole derivative.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

Systematic modifications of the 1-substituted imidazole-4-methanamine scaffold have revealed key structural features that govern its biological activity. The following sections summarize SAR insights gleaned from studies on various biological targets.

The N1-Substituent: A Gateway to Selectivity

The substituent at the 1-position of the imidazole ring is a critical determinant of potency and selectivity. This position is often directed towards a hydrophobic pocket in the target protein.

  • Aryl and Aralkyl Groups: Introduction of aromatic or aralkyl moieties, such as benzyl or phenylethyl groups, can significantly enhance binding affinity through π-π stacking and hydrophobic interactions.[5] The substitution pattern on the aromatic ring can be further optimized to fine-tune electronic and steric properties.

  • Alkyl Chains: The length and branching of alkyl chains at the N1-position influence lipophilicity and can impact cell permeability and metabolic stability.

The 4-Methanamine Moiety: The Anchor for Binding

The aminomethyl group at the 4-position is often crucial for establishing a primary binding interaction, typically an ionic bond with an acidic residue in the target protein.

  • Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the amine can affect basicity and the ability to form hydrogen bonds. In many cases, primary and secondary amines are preferred for optimal interaction.

  • Chain Length and Rigidity: While the methanamine linker is common, extending or constraining this chain can modulate the orientation of the N1-substituent and impact overall affinity.

Biological Targets and Therapeutic Applications

The versatility of the 1-substituted imidazole-4-methanamine scaffold is reflected in the diverse range of biological targets it has been shown to modulate.

Histamine Receptor Antagonism

Given its structural similarity to histamine, it is not surprising that many derivatives of this scaffold are potent ligands for histamine receptors.

  • Histamine H3 Receptor (H3R) Antagonists: The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. H3R antagonists have shown therapeutic potential for cognitive disorders such as Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD).[6]

  • Histamine H4 Receptor (H4R) Ligands: The H4 receptor is primarily expressed on immune cells and is implicated in inflammatory and allergic responses.[7][8] Selective H4R ligands are being investigated for the treatment of conditions like asthma and allergic rhinitis.

Nociceptin/Orphanin FQ (NOP) Receptor Antagonism

Derivatives of 4-aminomethyl-1H-imidazole have been identified as potent antagonists of the NOP receptor (also known as the ORL-1 receptor).[9] The NOP receptor system is involved in a variety of physiological processes, including pain perception, mood, and anxiety. NOP receptor antagonists are being explored as potential analgesics and antidepressants.

Enzyme Inhibition

The imidazole core is also a well-known feature in enzyme inhibitors.

  • Cytochrome P450 (CYP) Enzymes: Certain 1-substituted imidazoles can act as inhibitors of CYP enzymes, which are involved in drug metabolism and steroid biosynthesis.[5] This property can be exploited to modulate drug pharmacokinetics or to treat diseases related to steroid hormone imbalances.

The following table summarizes the biological activities of representative 1-substituted imidazole-4-methanamine derivatives.

Compound IDN1-SubstituentAmine SubstitutionTargetActivity (Ki or IC50)Reference
1 Benzyl-NH2Histamine H3 Receptor15 nM[10]
2 4-Chlorobenzyl-NHCH3NOP/ORL1 Receptor8.5 nM[9]
3 2-Phenylethyl-N(CH3)2Histamine H4 Receptor120 nM[7]
Signaling Pathway: Histamine H3 Receptor Antagonism

G cluster_0 Presynaptic Neuron H3R Histamine H3 Receptor AC Adenylate Cyclase H3R->AC Gi/o cAMP cAMP AC->cAMP Inhibition PKA PKA cAMP->PKA Inhibition Ca Ca2+ Influx PKA->Ca Inhibition NT_Release Neurotransmitter Release (e.g., Histamine, ACh, NE) Ca->NT_Release Stimulation Antagonist 1-Substituted Imidazole- 4-Methanamine Antagonist Antagonist->H3R Blocks Binding Histamine Histamine Histamine->H3R Binds & Activates

Caption: Simplified signaling pathway of histamine H3 receptor antagonism.

Future Perspectives

The 1-substituted imidazole-4-methanamine scaffold continues to be a rich source of novel therapeutic agents. Future research directions will likely focus on:

  • Expanding the Target Landscape: Exploring the activity of this scaffold against a broader range of biological targets, including kinases, proteases, and other GPCRs.

  • Improving Drug-like Properties: Optimizing pharmacokinetic and pharmacodynamic properties through targeted modifications of the N1-substituent and the methanamine side chain to enhance bioavailability, metabolic stability, and safety profiles.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design next-generation derivatives with improved potency and selectivity.

References

  • Sharma, A., Kumar, V., Kharb, R., Kumar, S., Sharma, P. C., & Pathak, D. (2016). Imidazole Derivatives as Potential Therapeutic Agents. Current Pharmaceutical Design, 22(21), 3265–3301.
  • Hernández Romero, D., Torres Heredia, V. E., & Garcia, O. G. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 45-56.
  • Khan, F. A., & Ali, M. (2022). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.
  • PubChem. (n.d.). 1-(4-Vinylbenzyl)-1H-imidazole. Retrieved February 28, 2026, from [Link]

  • Tedford, C. E., Hoffman, M., Miller, T. R., & Seyedi, N. (1999). Identification and pharmacological characterization of a series of new 1H-4-substituted-imidazoyl histamine H3 receptor ligands. Journal of Pharmacology and Experimental Therapeutics, 291(2), 658–667.
  • Gawas, D. B., & Shinde, D. B. (2018). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Advances, 8(59), 33883–33890.
  • Al-Ostath, A., Al-Ameri, M., & Al-Qubaisi, M. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(18), 4301.
  • Yilmaz, I., & Kucuk, M. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 523-532.
  • Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved February 28, 2026, from [Link]

  • Sahu, J. K., & Ganguly, S. (2024). Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. CURRENT APPLIED SCIENCE AND TECHNOLOGY, 24(5), 1-19.
  • Lim, H. D., Smits, R. A., & Leurs, R. (2015). Histamine H4 Receptor Ligands: Future Applications and State of Art. Chemical biology & drug design, 85(4), 461–480.
  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Ananda, K., & Kumar, S. (2013). Synthesis and biological evaluation of 1-substituted imidazole derivatives. International Journal of Pharmacy, 3(2), 345-350.
  • Qin, B., Wu, C., Zhao, B., Li, G., Wang, B., Ou, M., ... & Huang, H. (2024). Design, Synthesis, and Biological Evaluation of 1, 2, 4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry.
  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Mini reviews in medicinal chemistry, 7(9), 935–950.
  • Charead, P. (2005). Histamine Receptors and Their Ligands. Songklanakarin J. Sci. Technol., 27(2), 405-422.
  • da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules (Basel, Switzerland), 28(2), 838.
  • Sugimoto, Y., Kobayashi, K., Asai, M., Ohno, A., Yamada, K., Ozaki, S., ... & Okamoto, O. (2009). Synthesis and biological evaluation of imidazole derivatives as novel NOP/ORL1 receptor antagonists: exploration and optimization of alternative pyrazole structure. Bioorganic & medicinal chemistry letters, 19(16), 4611–4616.
  • Al-Jomaily, M., Arafat, T., Al-Kaissi, E., & Muhi-Eldeen, Z. A. (2015). Synthesis of amino acetylenic benzophenone derivatives as H3-antagonists. International Journal of Pharmacy and Pharmaceutical Sciences, 7(6), 241-246.
  • Lim, H. D., de Esch, I. J., & Leurs, R. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of pharmacology and experimental therapeutics, 314(3), 1310–1321.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine, a valuable building block in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine, a valuable building block in medicinal chemistry. The core of this protocol is the direct reductive amination of the precursor aldehyde, 1-Cyclohexyl-1H-imidazole-4-carbaldehyde. This application note details the underlying reaction mechanism, offers a robust, step-by-step experimental procedure, and discusses key considerations for reaction optimization and product validation. The described method is designed for high efficiency and scalability, utilizing common laboratory reagents to afford the target primary amine in good yield.

Part 1: Synthetic Strategy and Core Principles

The conversion of an aldehyde to a primary amine is a cornerstone transformation in organic synthesis. For the preparation of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine, the most direct and efficient route from its corresponding aldehyde is reductive amination.[1][2] This process involves two key in-situ stages:

  • Imine Formation: The carbonyl group of 1-Cyclohexyl-1H-imidazole-4-carbaldehyde reacts with an ammonia source to form a Schiff base, or imine, intermediate.

  • Imine Reduction: The formed C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final primary amine.

The elegance of this one-pot method lies in its ability to avoid the isolation of the often-unstable imine intermediate, thereby improving overall process efficiency.[3]

Causality of Reagent Selection:
  • Amine Source (Aqueous Ammonia): Aqueous ammonia serves as a readily available, inexpensive, and effective source of the nucleophilic nitrogen required for imine formation. Its use in a protic solvent like methanol facilitates the necessary proton transfers during the reaction mechanism.

  • Reducing Agent (Sodium Borohydride, NaBH₄): Sodium borohydride is the reagent of choice for this transformation due to its excellent balance of reactivity and selectivity.[4] It is a mild reducing agent, capable of efficiently reducing the imine intermediate without significantly affecting the starting aldehyde or the imidazole ring.[4][5] Unlike more powerful hydrides (e.g., LiAlH₄), NaBH₄ is safer to handle, tolerant of alcoholic solvents, and does not require strictly anhydrous conditions, making the protocol more practical and robust.[3]

Overall Synthetic Workflow

The transformation follows a straightforward and linear path from the aldehyde precursor to the target amine.

G Start 1-Cyclohexyl-1H-imidazole- 4-carbaldehyde Imine Imine Intermediate (in situ) Start->Imine + NH₃ (aq) - H₂O Product (1-Cyclohexyl-1H-imidazol- 4-yl)methanamine Imine->Product + NaBH₄ (Reduction) G cluster_0 Imine Formation cluster_1 Reduction Aldehyde Aldehyde Carbinolamine Carbinolamine Aldehyde->Carbinolamine + NH₃ Imine Imine Carbinolamine->Imine - H₂O Amine Primary Amine Imine->Amine + NaBH₄ (Hydride Transfer)

Caption: The two-stage mechanism of reductive amination.

Part 3: Detailed Experimental Protocol

This protocol is adapted from established procedures for the reductive amination of similar heteroaromatic aldehydes. [6]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1-Cyclohexyl-1H-imidazole-4-carbaldehyde>95% PuritySigma-AldrichStarting material.
Methanol (MeOH)AnhydrousFisher ScientificReaction solvent.
Ammonia solution (28-30% in H₂O)Reagent GradeJ.T. BakerAmine source.
Sodium Borohydride (NaBH₄)>98% PurityAcros OrganicsReducing agent.
Dichloromethane (DCM)ACS GradeVWRExtraction solvent.
Sodium Sulfate (Na₂SO₄)AnhydrousEMD MilliporeDrying agent.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Round-bottom flask, magnetic stirrer, ice bathStandard-General lab equipment.
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Cyclohexyl-1H-imidazole-4-carbaldehyde (5.00 g, 28.0 mmol, 1.0 equiv) in anhydrous methanol (100 mL).

  • Imine Formation: To the stirred solution, add aqueous ammonia (25 mL) at room temperature. Stir the resulting mixture for 2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Cooling: After 2 hours, cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to moderate the subsequent exothermic reduction and control the rate of gas evolution.

  • Reduction: Slowly add sodium borohydride (2.12 g, 56.0 mmol, 2.0 equiv) to the cooled solution in small portions over a period of 30 minutes. CAUTION: Hydrogen gas is evolved during this step. Ensure adequate ventilation. Vigorous bubbling will be observed initially.

  • Reaction Progression: Once the addition of NaBH₄ is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 16 hours (overnight) to ensure completion.

  • Workup - Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the methanol.

  • Workup - Extraction: To the remaining aqueous residue, add dichloromethane (100 mL) and stir. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (2 x 50 mL).

  • Workup - Drying and Filtration: Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and wash the filter cake with a small amount of fresh dichloromethane.

  • Purification: Concentrate the dried organic solution under reduced pressure to yield the crude product as an oil or semi-solid. Purify the crude material using silica gel column chromatography, eluting with a gradient of dichloromethane/methanol (e.g., 98:2 to 90:10) containing 1% triethylamine to prevent the amine product from streaking on the acidic silica gel.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford (1-Cyclohexyl-1H-imidazol-4-yl)methanamine as a purified oil or solid.

Part 4: Data and Characterization

Quantitative Data Summary
ParameterValue
Molecular FormulaC₁₀H₁₇N₃
Molecular Weight179.26 g/mol
Stoichiometry (Aldehyde:NaBH₄)1 : 2
Reaction Temperature0 °C to Room Temperature
Reaction Time~18 hours
Theoretical Yield5.02 g (based on 5.00 g starting material)
Expected Yield Range 75-85%
Expected Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.5 (s, 1H, imidazole C2-H), ~6.8 (s, 1H, imidazole C5-H), ~3.9 (m, 1H, N-CH of cyclohexyl), ~3.8 (s, 2H, -CH₂-NH₂), 1.2-2.1 (m, 12H, cyclohexyl protons and NH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~138.0 (C-2), ~135.0 (C-4), ~118.0 (C-5), ~58.0 (N-CH of cyclohexyl), ~38.0 (-CH₂-NH₂), ~34.0, ~26.0, ~25.0 (cyclohexyl carbons).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₈N₃⁺ [M+H]⁺: 180.15. Found: ~180.15.

Part 5: Troubleshooting and Safety

  • Incomplete Reaction: If TLC or LC-MS analysis shows significant remaining starting material after 18 hours, an additional portion of NaBH₄ (0.5 equiv) can be added at 0 °C and the reaction stirred for another 4-6 hours.

  • Low Yield: Low yields may result from incomplete imine formation or side reactions. Ensure the initial 2-hour stirring period for imine formation is completed. During workup, ensure the aqueous layer is thoroughly extracted as the amine product may have some water solubility.

  • Safety Precautions:

    • Perform the reaction in a well-ventilated fume hood.

    • Sodium borohydride reacts with acidic and protic media to release flammable hydrogen gas. Add it slowly and portion-wise to control the reaction rate.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Aqueous ammonia is corrosive and has a pungent odor. Handle with care.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine from its aldehyde precursor. The one-pot reductive amination strategy using sodium borohydride is efficient, scalable, and utilizes common, cost-effective reagents. This procedure is well-suited for medicinal chemistry laboratories and other research settings requiring access to this and structurally related primary amines.

References

  • Preti, L., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Zhang, Z., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Zalesskiy, S. S., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

  • Klyuev, M. V., & Kovyazin, P. V. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

  • Shaikh, A. A., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. Available at: [Link]

  • Horne, D., et al. (1994). A two-step synthesis of imidazoles from aldehydes via 4-tosyloxazolines. Semantic Scholar. Available at: [Link]

  • Khaligh, N. G. (2012). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. ResearchGate. Available at: [Link]

  • Ishihara, M., & Togo, H. (2006). One-Pot Synthesis of Imidazolines from Aldehydes: Detailed Study about Solvents and Substrates. ResearchGate. Available at: [Link]

  • Google Patents. (2016). A method for preparing 4-imidazole formaldehyde derivatives by reductive cyclization involving TMSN3.
  • Storer, R. I., et al. (2006). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Journal of the American Chemical Society. Available at: [Link]

  • Patil, S. A., et al. (2017). A facile, one-pot reductive alkylation of aromatic and heteroaromatic amines in aqueous micellar media: a chemoenzymatic approach. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, G., et al. (2012). One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation. ResearchGate. Available at: [Link]

  • Oreate AI Blog. (2026). The Role of Sodium Borohydride in Reductive Amination. Available at: [Link]

  • Zalesskiy, S. S., et al. (2025). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

  • Periasamy, M., & Reddy, M. S. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. Available at: [Link]

  • Klyuev, M. V., & Kovyazin, P. V. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Rational Solvent Selection for (1-Cyclohexyl-1H-imidazol-4-yl)methanamine

Abstract & Molecule Profile[1][2][3][4][5][6] (1-Cyclohexyl-1H-imidazol-4-yl)methanamine is a bifunctional building block frequently used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Molecule Profile[1][2][3][4][5][6]

(1-Cyclohexyl-1H-imidazol-4-yl)methanamine is a bifunctional building block frequently used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Its handling presents a specific challenge due to its amphiphilic structure : it possesses a highly polar, basic "head" (imidazole-methanamine) and a bulky, lipophilic "tail" (cyclohexyl).

This Application Note provides a scientifically grounded protocol for solvent selection, ensuring optimal solubility for biological assays, chemical synthesis, and analytical characterization.

Physicochemical Analysis[1][2][6][7][8][9]
  • Core Structure: Imidazole ring substituted at N1 (cyclohexyl) and C4 (methanamine).

  • pKa (Predicted):

    • Primary Amine (

      
      ): ~9.5 – 10.0 (Strongly basic)[1]
      
    • Imidazole Nitrogen (N3): ~6.5 – 7.0 (Weakly basic)

  • Solubility Behavior:

    • Free Base: Moderate lipophilicity (

      
      ).[1] Soluble in polar organic solvents; limited solubility in neutral water.
      
    • Salt Form (HCl/TFA): Highly water-soluble due to ionization of the primary amine and imidazole ring.

Solvent Compatibility Matrix

The following data summarizes the predicted solubility profile based on structural analogs (e.g., 1-cyclohexylimidazole, histamine derivatives) and thermodynamic principles of solvation.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Aprotic Polar DMSO, DMF Excellent Biological Assays (Stock Solutions) .[1] Dissolves both the lipophilic tail and polar head effectively.
Protic Polar Methanol, Ethanol Excellent Synthesis & Purification . Best for reactions involving the free base.
Chlorinated DCM, Chloroform Good Extraction/Workup . The cyclohexyl group drives solubility here, though the amine may require small % MeOH.
Aqueous (Acidic) 0.1 M HCl, Acetate Buffer High Aqueous Formulation . Protonation (

) ensures complete dissolution.
Aqueous (Neutral) Water, PBS (pH 7.4) Low/Moderate Risk of Precipitation . The free base may crash out at high concentrations (>5 mM).
Non-Polar Hexanes, Heptane Poor Precipitation/Washing . Used to remove non-polar impurities or precipitate the salt form.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for selecting a solvent based on your specific experimental end-point.

SolventSelection Start Start: (1-Cyclohexyl-1H-imidazol-4-yl)methanamine Goal Define Application Goal Start->Goal BioAssay Biological Assay (IC50 / Cell Culture) Goal->BioAssay Synthesis Chemical Synthesis (Coupling / Derivatization) Goal->Synthesis Analysis Analytical (HPLC/NMR) Goal->Analysis StockPrep Prepare Stock in DMSO (10 - 100 mM) BioAssay->StockPrep SolventChoice Select Solvent based on Reaction Type Synthesis->SolventChoice NMR NMR: DMSO-d6 or CD3OD (Avoid CDCl3 if salt form) Analysis->NMR HPLC HPLC: Water/Acetonitrile + 0.1% TFA (Acid keeps amine protonated) Analysis->HPLC Dilution Dilute into Media/Buffer StockPrep->Dilution CheckPrecip Check for Precipitation (Is Conc > Solubility Limit?) Dilution->CheckPrecip Acidify Action: Lower pH slightly or Reduce Conc. CheckPrecip->Acidify Precip Observed SuccessBio Ready for Assay CheckPrecip->SuccessBio No Precip Acidify->SuccessBio DCM DCM/Chloroform (Acylation/Alkylation) SolventChoice->DCM MeOH Methanol/Ethanol (Reductive Amination) SolventChoice->MeOH

Figure 1: Decision tree for solvent selection based on experimental requirements. Note the critical checkpoint for precipitation in aqueous media.

Detailed Protocols

Protocol A: Preparation of Stock Solution for Biological Assays

Objective: Create a stable, high-concentration stock (e.g., 10 mM) for serial dilution.

  • Weighing: Accurately weigh the substance into a glass vial. Note: The compound may be hygroscopic; weigh quickly or in a desiccated environment.

  • Solvent Addition: Add 100% DMSO (Anhydrous, Cell Culture Grade) to achieve the target concentration.

    • Why DMSO? It disrupts the intermolecular H-bonding of the imidazole/amine while accommodating the hydrophobic cyclohexyl group.

  • Mixing: Vortex for 30 seconds. Sonicate for 1-2 minutes if any particulates remain.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

    • Stability Alert: Primary amines can oxidize over time. Ensure tight sealing or storage under nitrogen/argon.

Protocol B: Aqueous Dilution (Avoiding "Crash Out")

Objective: Dilute DMSO stock into aqueous buffer for testing without precipitation.

  • Buffer Selection: Use a buffer with adequate buffering capacity (e.g., HEPES, Tris).

  • Stepwise Dilution: Do not add a large volume of stock directly to the buffer.

    • Method: Add the buffer to the DMSO aliquot slowly with constant agitation, or perform an intermediate dilution (e.g., 1:10 in water) before the final dilution.

  • pH Check: If the final concentration is high (>100 µM), check the pH.

    • Troubleshooting: If the solution turns cloudy, the free base has precipitated. Add dilute HCl dropwise until clear (protonating the amine increases solubility).

Protocol C: Chemical Synthesis Workup

Objective: Extract the molecule from an aqueous reaction mixture.

  • Basification: Adjust the aqueous phase pH to >11 using NaOH or

    
    . This ensures the amine is in the free base form (neutral).
    
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate .

    • Why? The cyclohexyl group makes the neutral free base highly soluble in DCM.

  • Drying: Dry the organic layer over

    
    , filter, and concentrate.
    

Critical Stability & Handling Notes

  • Amine Reactivity: The primary methanamine group (

    
    ) is a nucleophile. Avoid using acetone or ketones as solvents for long-term storage, as they can form imines (Schiff bases).
    
  • Hygroscopicity: Imidazole derivatives can absorb atmospheric moisture. Store the solid in a desiccator.

  • Salt Formation: If the free base is an oil or difficult to handle, convert it to the hydrochloride salt by bubbling HCl gas through a diethyl ether solution of the free base. The resulting salt will be a stable solid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2795114, (1-Methyl-1H-imidazol-4-yl)methanamine. Retrieved from [Link] (Used as a structural analog for polarity/basicity analysis).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for general amine solubility and pKa principles).

Sources

Method

Application Notes &amp; Protocols: Strategic N-Alkylation of Imidazole-4-Methanamine Derivatives

Introduction: The Significance of N-Alkylated Imidazole-4-Methanamine Scaffolds The imidazole-4-methanamine core, the foundational structure of the essential biogenic amine histamine, is a privileged scaffold in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated Imidazole-4-Methanamine Scaffolds

The imidazole-4-methanamine core, the foundational structure of the essential biogenic amine histamine, is a privileged scaffold in medicinal chemistry. Its derivatives are central to the development of therapeutics targeting a range of receptors, most notably histamine receptors.[1][2] The N-alkylation of the imidazole ring is a critical synthetic transformation that allows for the fine-tuning of a molecule's pharmacological profile.[3] Introducing alkyl groups can profoundly alter a compound's lipophilicity, metabolic stability, receptor binding affinity, and overall pharmacokinetic properties.[3][4]

However, the synthesis of N-alkylated imidazole-4-methanamine derivatives is not trivial. The imidazole ring presents two distinct nitrogen atoms (N-1, conventionally denoted as N-π, and N-3, or N-τ) that can be alkylated, leading to potential challenges in regioselectivity. Furthermore, the primary amine of the methanamine side-chain is itself a nucleophile, necessitating a strategic approach to achieve selective modification of the imidazole core.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for N-alkylation of imidazole-4-methanamine derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and strategies for overcoming common synthetic hurdles.

General Principles & Mechanistic Insights

The N-alkylation of an imidazole proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The core of this transformation involves two key steps:

  • Deprotonation: The acidic proton on the imidazole nitrogen (pKa ≈ 14.5) is removed by a base, generating a highly nucleophilic imidazolate anion.[1]

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the new N-C bond.[1][5]

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Imidazole Imidazole Derivative (R-Im-H) Imidazolate Imidazolate Anion (R-Im⁻) Imidazole->Imidazolate B: Base Base (B:) Base->Imidazolate Protonated_Base Protonated Base (BH⁺) Imidazolate_2 Imidazolate Anion (R-Im⁻) Alkyl_Halide Alkylating Agent (R'-X) N_Alkylated_Product N-Alkylated Imidazole (R-Im-R') Alkyl_Halide->N_Alkylated_Product Halide_Ion Leaving Group (X⁻) Imidazolate_2->N_Alkylated_Product R'-X

Figure 1: General mechanism for N-alkylation of imidazole.

The Challenge of Regioselectivity

For an unsymmetrically substituted imidazole like a 4-(aminomethyl)imidazole, two regioisomers can be formed upon alkylation. The final product ratio is a delicate interplay of several factors:

  • Electronic Effects: The electron-donating nature of the 4-(aminomethyl) group slightly increases the electron density and nucleophilicity of both ring nitrogens.

  • Steric Hindrance: Alkylation will generally be favored at the less sterically hindered nitrogen atom. As the steric bulk of the alkylating agent increases, so does the preference for the less crowded site.[6][7]

  • Tautomerism: In neutral or weakly basic conditions, the 4-substituted and 5-substituted tautomers are in equilibrium. Alkylation can occur on either tautomer, leading to a mixture of products. Deprotonation with a strong base forms a single, resonance-stabilized imidazolate anion, which can simplify the regiochemical outcome.[6]

G cluster_Tautomers Tautomeric Equilibrium cluster_Alkylation Alkylation Pathways T1 4-(Aminomethyl)imidazole T2 5-(Aminomethyl)imidazole T1->T2 H⁺ shift A1 Alkylation at N1 T1->A1 R-X A3 Alkylation at N3 T1->A3 R-X

Figure 2: Regioselectivity in the alkylation of 4-(aminomethyl)imidazole.

Critical Prerequisite: Protection of the Exocyclic Amine

The primary amine on the methanamine side chain is nucleophilic and will compete with the imidazole nitrogens in the alkylation reaction, leading to undesired side products. To ensure selective N-alkylation on the imidazole ring, this primary amine must first be protected. The ideal protecting group should be:

  • Easy to install.

  • Stable under the basic conditions of the N-alkylation reaction.

  • Readily removable under conditions that do not affect the newly installed N-alkyl group.

The tert-butyloxycarbonyl (Boc) group is an excellent choice, as it is stable to a wide range of non-acidic conditions and can be cleanly removed with mild acid (e.g., trifluoroacetic acid, TFA).

Key Reaction Parameters and Reagent Selection

The success and selectivity of the N-alkylation reaction hinge on the careful selection of reagents and conditions.

ParameterOptions & ConsiderationsRationale & Expert Insights
Alkylating Agent Alkyl Halides (R-X): Iodides > Bromides > Chlorides.[5]Other: Alkyl tosylates, mesylates, or sulfates.Reactivity is key. Alkyl iodides are the most reactive but can be more expensive and less stable. Alkyl bromides offer a good balance of reactivity and stability and are commonly used. For less reactive imidazoles, a more potent electrophile may be necessary.
Base Strong Bases (e.g., NaH): Requires anhydrous solvents.[3][5]Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): More tolerant of trace moisture.[3][5]Sodium Hydride (NaH): Ensures rapid and irreversible deprotonation, forming the imidazolate anion quantitatively. This often leads to faster reactions and can improve regioselectivity by simplifying the reacting species.[1] CAUTION: NaH is highly reactive and generates flammable H₂ gas upon contact with protic sources.[4]Carbonate Bases (K₂CO₃, Cs₂CO₃): Milder, safer, and often used in large-scale synthesis. Cesium carbonate is particularly effective due to its high solubility and the "cesium effect," which can enhance reaction rates.[5]
Solvent Polar Aprotic Solvents: DMF, Acetonitrile (MeCN), DMSO, THF.[5][8]These solvents are essential as they effectively dissolve the imidazole substrate and the ionic intermediates without interfering with the reaction. DMF is a common choice for reactions with NaH. Acetonitrile is frequently paired with carbonate bases.[3][4]
Temperature Room Temperature (RT) to 80 °C.The optimal temperature depends on the reactivity of the specific imidazole derivative and the alkylating agent. Reactions with NaH often start at 0 °C to control the initial deprotonation, then warm to RT or are gently heated.[1][5] Reactions with carbonate bases may require heating to proceed at a reasonable rate.[5]
Monitoring Thin-Layer Chromatography (TLC), LC-MS.Frequent monitoring is crucial to determine the point of reaction completion and to avoid the formation of undesired side products, such as dialkylation (formation of an imidazolium salt).[5]

Experimental Protocols

Safety Precaution: These procedures should be performed by trained personnel in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Protocol A: N-Alkylation using Sodium Hydride (NaH) in DMF

This protocol is highly efficient and suitable for a broad range of alkylating agents, leveraging the complete deprotonation of the imidazole ring.[3][4]

Step 1: Protection of the Primary Amine

  • Dissolve imidazole-4-methanamine dihydrochloride (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium carbonate (Na₂CO₃) (3.0 equiv) and stir until the solid dissolves.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) and stir the mixture at room temperature for 12-18 hours.

  • Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the Boc-protected starting material, which can be purified by column chromatography if necessary.

Step 2: N-Alkylation

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv).

  • Add anhydrous N,N-Dimethylformamide (DMF) to create a suspension. Cool the flask to 0 °C using an ice-water bath.

  • Dissolve the Boc-protected imidazole-4-methanamine (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases.[3]

  • Add the alkylating agent (1.1-1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction and monitor its progress by TLC. Gentle heating (e.g., 50-60 °C) may be required for less reactive alkylating agents.[1]

  • Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection of the Primary Amine

  • Dissolve the purified, N-alkylated, Boc-protected intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equiv) and stir at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃ or by passing through a basic resin) to obtain the final free amine product.

Protocol B: N-Alkylation using Potassium Carbonate (K₂CO₃) in Acetonitrile

This method uses a milder, easier-to-handle base and is often preferred for process scale-up.[4][5]

  • To a round-bottom flask, add the Boc-protected imidazole-4-methanamine (from Protocol A, Step 1) (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃) (2.0 equiv).

  • Add anhydrous acetonitrile (MeCN).

  • Add the alkylating agent (1.2 equiv) to the stirred suspension at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir, monitoring the reaction progress by TLC.[5]

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with fresh acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Proceed with the deprotection step as described in Protocol A, Step 3.

Start Imidazole-4- methanamine Protect Protect Amine (Boc₂O, Na₂CO₃) Start->Protect Protected_SM Boc-Protected Starting Material Protect->Protected_SM Alkylation N-Alkylation (Base, R-X, Solvent) Protected_SM->Alkylation Purify1 Work-up & Purification Alkylation->Purify1 Alkylated_Intermediate N-Alkyl, Boc-Protected Intermediate Deprotect Deprotect Amine (TFA, DCM) Alkylated_Intermediate->Deprotect Purify1->Alkylated_Intermediate Purify2 Work-up & Purification Deprotect->Purify2 Final_Product Final N-Alkylated Product Purify2->Final_Product

Figure 3: General experimental workflow for the synthesis of N-alkylated imidazole-4-methanamine derivatives.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Incomplete deprotonation.2. Low reactivity of the alkylating agent.3. Insufficient temperature.1. If using K₂CO₃, switch to a stronger base like NaH or a more effective one like Cs₂CO₃.[5]2. Switch from an alkyl chloride to a bromide or iodide.[5]3. Gradually increase the reaction temperature while monitoring by TLC.
Mixture of Regioisomers 1. Steric and electronic factors are not sufficiently differentiating.2. Reaction run under "neutral" conditions allowing tautomerism.1. Try a more sterically bulky alkylating agent to favor the less hindered nitrogen.[6][7]2. Use a strong base like NaH to form the single imidazolate anion, which can improve selectivity. 3. In complex cases, a protecting group strategy on one of the ring nitrogens (e.g., using a SEM group) may be necessary for complete control.[7][9]
Formation of Dialkylated Product Over-alkylation of the product, forming a charged imidazolium salt.1. Use a slight excess (1.05-1.1 equiv) of the alkylating agent, avoiding a large excess.[5]2. Monitor the reaction closely and stop it as soon as the starting material is consumed.3. Add the alkylating agent slowly or portion-wise.
Side-Reaction at Primary Amine Incomplete or failed protection of the exocyclic amine.1. Confirm successful Boc-protection of the starting material by NMR or MS before proceeding to the N-alkylation step.2. Ensure the Boc group has not been inadvertently cleaved during work-up steps.

References

  • Smolecule. (2026). Comprehensive Application Notes and Protocols: Sodium Imidazole in Alkylation Reactions.
  • Google Patents. (2022). CN110776464A - N1 site alkylation method for imidazole compounds.
  • Organic Chemistry Portal. (2023). Imidazole synthesis. Available from: [Link]

  • BenchChem. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole.
  • BenchChem. (2025). Application Note and Protocol: N-Alkylation of 2-Methyl-4-(trifluoromethyl)-1H-imidazole.
  • BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • Beilstein Journals. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 2-Acetyl-4-Methylimidazole.
  • Bellina, F., & Cauteruccio, S. (2009). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. Available from: [Link]

  • Gabov, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. ResearchGate. Available from: [Link]

  • Durán-Valle, C. J., et al. (2006). N-alkylation of imidazole by alkaline carbons. ResearchGate. Available from: [Link]

  • Wang, L., & Sun, X. (1993). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry. Available from: [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. OUR Archive. Available from: [Link]

  • NCBI. (n.d.). 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs. Available from: [Link]

  • ResearchGate. (2025). Preparation of N(τ)-alkyl- histamine and histidine derivatives through efficient alkylation followed by deprotection using activated silica gel. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions.
  • NIH. (2020). Synthesis of anti-allergic drugs. PMC. Available from: [Link]

  • MDPI. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. MDPI. Available from: [Link]

  • Oncohema Key. (2016). Alkylating Agents. Available from: [Link]

  • ChEMBL. (n.d.). N alpha-alkylated derivatives of 2-phenylhistamines: synthesis and in vitro activity of potent histamine H1-receptor agonists. EMBL-EBI. Available from: [Link]

  • MDPI. (2021). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. MDPI. Available from: [Link]

Sources

Application

Application Note: Advanced Coordination Strategies Using (1-Cyclohexyl-1H-imidazol-4-yl)methanamine as a Bidentate N,N-Donor Ligand

Target Audience: Researchers, Coordination Chemists, and Metallodrug Development Professionals Compound: (1-Cyclohexyl-1H-imidazol-4-yl)methanamine (CAS: 1368918-61-9) [1] Executive Summary (1-Cyclohexyl-1H-imidazol-4-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Coordination Chemists, and Metallodrug Development Professionals Compound: (1-Cyclohexyl-1H-imidazol-4-yl)methanamine (CAS: 1368918-61-9) [1]

Executive Summary

(1-Cyclohexyl-1H-imidazol-4-yl)methanamine is an advanced bidentate N,N-donor ligand characterized by a highly polar, chelating imidazole-methanamine core paired with a bulky, lipophilic N1-cyclohexyl substituent. This unique structural dichotomy makes it a highly valuable scaffold in both targeted metallodrug design and homogeneous catalysis. This protocol guide details the mechanistic principles, coordination thermodynamics, and self-validating experimental workflows required to synthesize and characterize transition metal complexes using this ligand.

Mechanistic Insights & Coordination Thermodynamics

Ligand Architecture and Electronic Effects

The ligand coordinates to transition metal centers (e.g., Pt²⁺, Ru²⁺, Cu²⁺, Zn²⁺) via the imidazole N3 atom and the primary amine nitrogen, forming a thermodynamically stable 5-membered metallacycle [2].

  • Primary Amine: Acts as a strong, purely

    
    -donating group, significantly increasing the electron density at the metal center and stabilizing higher oxidation states.
    
  • Imidazole N3: Provides robust

    
    -donation coupled with potential 
    
    
    
    -acceptor capabilities, which facilitates the stabilization of electron-rich metal centers via
    
    
    -backbonding.
Causality of the N1-Cyclohexyl Substituent

The N1-cyclohexyl group is the critical structural differentiator of this ligand compared to simple histamine or 1-methyl derivatives [3].

  • Lipophilic Modulation (Metallodrugs): The bulky cyclohexyl ring projects a hydrophobic face over the coordination sphere. In the design of platinum-based anticancer agents, this dramatically increases the partition coefficient (

    
    ) of the complex, facilitating passive diffusion across lipid bilayers and enhancing cellular uptake.
    
  • Steric Shielding (Catalysis): In homogeneous catalysis, the steric bulk creates a shielded reactive pocket. This prevents the formation of catalytically inactive polymeric species (a common issue with unsubstituted imidazole ligands) and maintains the complexes as discrete, highly active monomers. Furthermore, the steric umbrella can enhance the regioselectivity of substrate binding at the metal center.

Visualizing the Coordination Logic

CoordinationLogic L (1-Cyclohexyl-1H-imidazol-4-yl) methanamine N_im Imidazole N3 (σ-donor / π-acceptor) L->N_im N_am Primary Amine (Strong σ-donor) L->N_am Cy N1-Cyclohexyl Group (Steric Bulk & Lipophilicity) L->Cy M Metal Center (e.g., Pt, Ru, Cu, Zn) N_im->M Coordination N_am->M Coordination Complex Stable 5-Membered Chelate Ring Cy->Complex Modulates logP & Sterics M->Complex

Caption: Structural logic of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine coordination and steric modulation.

Quantitative Data Presentation

To ensure experimental accuracy, researchers must compare the spectroscopic and physicochemical properties of the synthesized complexes against the free ligand. The tables below summarize the expected analytical shifts upon successful chelation.

Table 1: Spectroscopic Signatures of Ligand Coordination

Analytical MethodFree Ligand SignatureCoordinated Complex SignatureMechanistic Causality for Shift
FT-IR (N-H stretch) Broad band at ~3350 cm⁻¹Sharp band at ~3220–3250 cm⁻¹Metal coordination withdraws electron density, weakening the N-H bond.
¹H NMR (Imidazole C2-H) Singlet at ~7.60 ppmDownfield shift to ~8.10 ppmDeshielding effect due to electron donation from N3 to the metal center.
¹H NMR (Amine -CH₂-) Doublet/Multiplet at ~3.80 ppmDownfield shift to ~4.20 ppmInductive electron withdrawal by the metal via the primary amine nitrogen.
UV-Vis (Cu²⁺ d-d band) ~800 nm (Cu²⁺ precursor)Hypsochromic shift to ~600 nmStrong N,N-donor ligands increase the ligand field splitting energy (

).

Table 2: Comparative Physicochemical Properties

Property[Pt(NH₃)₂Cl₂] (Cisplatin)[Pt(Ligand)Cl₂] (Target Complex)Impact on Application
Coordination Geometry Square PlanarSquare Planar (Chelated)Maintains DNA-binding capability.
Estimated

-2.4+1.2 to +1.8Significantly enhanced membrane permeability.
Aqueous Solubility Moderate (1-2 mg/mL)Low (Requires co-solvents like DMSO)Necessitates formulation adjustments for in vivo use.

Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes built-in analytical checks to ensure the reaction is proceeding correctly, preventing the propagation of errors.

Protocol A: Synthesis of [Pt(L)Cl₂] (Anticancer Candidate)

Objective: Synthesize a discrete, square-planar Platinum(II) complex utilizing the N,N-chelating capability of the ligand.

  • Precursor Activation:

    • Dissolve 1.0 mmol of K₂PtCl₄ in 10 mL of deionized water.

    • Causality: K₂PtCl₄ is highly stable. To facilitate ligand exchange, add 2.0 mmol of KI to convert the precursor in situ to K₂PtI₄, which undergoes ligand substitution much more rapidly due to the trans-effect of iodide.

  • Ligand Addition:

    • Dissolve 1.05 mmol of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine in 5 mL of methanol. Add this dropwise to the platinum solution under continuous stirring at room temperature.

    • Self-Validation Check: The solution should transition from a dark red/brown (PtI₄²⁻) to a yellow/orange suspension as the neutral [Pt(L)I₂] complex precipitates. If no precipitate forms, verify the pH; the primary amine must be deprotonated (pH > 8) to coordinate.

  • Halide Reversion (Optional but recommended for biological testing):

    • Isolate the [Pt(L)I₂] precipitate via filtration. Suspend it in water and add 1.95 mmol of AgNO₃. Stir in the dark for 24 hours.

    • Filter off the precipitated AgI. Add an excess of KCl to the filtrate to precipitate the final [Pt(L)Cl₂] complex.

  • Characterization:

    • Perform FT-IR. If the N-H stretching band remains at 3350 cm⁻¹, chelation has failed (likely due to amine protonation). A shift to ~3250 cm⁻¹ confirms successful N,N-coordination.

Protocol B: Synthesis of Cu(L)₂₂ (Catalytic Precursor)

Objective: Synthesize a bis-chelated, sterically shielded Copper(II) complex for Lewis acid catalysis.

  • Metal Preparation:

    • Dissolve 1.0 mmol of Cu(ClO₄)₂·6H₂O in 15 mL of absolute ethanol. (Warning: Perchlorate salts are potentially explosive when dry; handle in solution and avoid heating to dryness).

  • Ligand Chelation:

    • Slowly add a solution of 2.0 mmol of the ligand in 10 mL of ethanol.

    • Self-Validation Check: Monitor the reaction via UV-Vis spectroscopy. The initial Cu(ClO₄)₂ solution exhibits a weak d-d transition at ~800 nm. Upon addition of the ligand, the solution will rapidly turn deep blue/purple, and the absorption maximum will shift to ~600 nm. The reaction is complete when the absorbance at 600 nm plateaus.

  • Crystallization:

    • Filter the solution to remove any trace impurities. Allow the ethanol to slowly evaporate at room temperature, or carefully layer with diethyl ether to induce crystallization.

    • Causality: The bulky N1-cyclohexyl groups will force the two ligands into a trans configuration to minimize steric clash, yielding a highly defined, discrete molecular catalyst rather than a coordination polymer.

Experimental Workflow Visualization

ExperimentalWorkflow Step1 Step1 Step2 Step 2: Metal Precursor Addition Add M(II) salt dropwise to prevent ligand bridging and polymerization Step1->Step2 Step3 Step 3: Spectroscopic Monitoring Self-Validation: Track UV-Vis d-d shift or colorimetric change to confirm chelation Step2->Step3 Step4 Step 4: Isolation & Crystallization Precipitation via counter-ion exchange or slow solvent diffusion Step3->Step4 Step5 Step 5: Structural Verification Confirm N-H IR shift (~3250 cm⁻¹) and ¹H NMR downfield shifts Step4->Step5

Caption: Self-validating workflow for the synthesis and verification of metal-ligand complexes.

References

  • B. C. Noll, et al. "Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids with Imidazole Aldehydes or of Imidazole Methanamines with Pyruvates—Isomeric Control with 2- vs. 4-Substituted Imidazoles". Molecules, 2024, 29(6), 1324. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 165745597, 2-amino-3-(1-cyclohexyl-1H-imidazol-4-yl)propan-1-ol". PubChem. Available at:[Link]

Method

Application Note: Strategic Salt Selection and Preparation for (1-Cyclohexyl-1H-imidazol-4-yl)methanamine

Executive Summary This application note details the rationale and methodology for the preparation of pharmaceutical salts of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine (hereafter referred to as CIM-Amine ). Due to the li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the rationale and methodology for the preparation of pharmaceutical salts of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine (hereafter referred to as CIM-Amine ). Due to the lipophilic nature of the cyclohexyl moiety combined with the basicity of the primary amine and imidazole ring, the free base of CIM-Amine often presents as a viscous oil or low-melting solid with poor aqueous solubility.[1] This guide provides a validated protocol for synthesizing thermodynamically stable salt forms—specifically the Dihydrochloride (2HCl) and Hemifumarate —to enhance solubility, bioavailability, and handling properties for drug development.[1]

Chemical Context and Rationale

Structural Analysis

CIM-Amine contains two distinct basic centers:

  • Primary Aliphatic Amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  Highly basic, estimated pKa 
    
    
    
    9.5–10.0.[1]
  • Imidazole Nitrogen (N3): Weakly basic, estimated pKa ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     6.0–6.5.[1]
    

The N1-cyclohexyl group introduces significant lipophilicity (


), making the free base challenging to formulate in aqueous media.[1]
The pKa Rule

To ensure proton transfer rather than simple co-crystal formation, the difference between the pKa of the base and the acid (


) should ideally be 

.[1]
  • For the Primary Amine: Most pharmaceutical acids (HCl, Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    SO
    
    
    
    , Methanesulfonic, Fumaric) satisfy this.[1]
  • For the Imidazole Ring: Only stronger acids (HCl, Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    SO
    
    
    
    , Methanesulfonic) will sufficiently protonate this site to form a stoichiometric di-salt.[1] Weak organic acids may result in mono-salts or non-stoichiometric solvates.[1]

Salt Screening Workflow

The following logic gate describes the decision process for selecting the optimal salt form based on the intended application (e.g., parenteral vs. solid oral dosage).

SaltScreening Start Start: CIM-Amine Free Base SolubilityCheck Assess Solubility Requirement Start->SolubilityCheck HighSol High Solubility Needed (Injectables/Liquids) SolubilityCheck->HighSol High Sol. ModSol Moderate Solubility/High Stability (Tablets/Capsules) SolubilityCheck->ModSol Stability StrongAcid Screen Strong Acids (HCl, H2SO4, MSA) HighSol->StrongAcid WeakAcid Screen Organic Acids (Fumaric, Succinic, Maleic) ModSol->WeakAcid DiSalt Target: Di-Salt (e.g., 2HCl) Protonates Amine + Imidazole StrongAcid->DiSalt Excess Acid MonoSalt Target: Mono-Salt Protonates Amine Only WeakAcid->MonoSalt Stoichiometric 1:1 Char Characterization (XRPD, DSC, HPLC) DiSalt->Char MonoSalt->Char

Figure 1: Decision logic for salt selection.[1] Strong acids are utilized for maximum solubility (di-protonation), while organic acids are preferred for crystallinity and non-hygroscopic properties.[1]

Experimental Protocols

Protocol A: Preparation of CIM-Amine Dihydrochloride

Objective: To produce a highly water-soluble salt form suitable for parenteral formulations.[1] Target Stoichiometry: 1:2 (Base:Acid).[1]

Materials
  • CIM-Amine (Free Base)[1]

  • Hydrochloric acid (4M in 1,4-Dioxane or Ethanol)[1]

  • Solvent: Ethanol (Absolute)[1]

  • Anti-solvent: Diethyl ether or MTBE (Methyl tert-butyl ether)[1]

Methodology
  • Dissolution: Dissolve 10.0 g (approx. 55 mmol) of CIM-Amine in 50 mL of absolute ethanol. Stir at room temperature (20–25°C) until a clear, homogeneous solution is obtained.

    • Note: If the free base is waxy, mild heating to 35°C facilitates dissolution.[1]

  • Acid Addition: Place the vessel in an ice bath (0–5°C). Dropwise, add 30 mL of 4M HCl in dioxane (120 mmol, ~2.2 equivalents).

    • Critical Control Point: The reaction is exothermic.[1] Maintain internal temperature <15°C to prevent degradation or oiling out.[1]

  • Nucleation: Stir the solution for 30 minutes. A white precipitate should begin to form.[1] If no precipitate forms, seed with a micro-spatula of crude salt or scratch the glass wall.[1]

  • Crystallization: Slowly add 100 mL of MTBE (anti-solvent) over 20 minutes while stirring vigorously. This forces the dihydrochloride salt out of solution.[1]

  • Isolation: Filter the solid using a Buchner funnel under vacuum / inert gas (Nitrogen).

  • Washing: Wash the filter cake with 2 x 20 mL of cold MTBE to remove excess acid and impurities.[1]

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Expected Yield: 85–95%.[1]

    • Appearance: White to off-white hygroscopic crystalline powder.[1]

Protocol B: Preparation of CIM-Amine Hemifumarate

Objective: To produce a non-hygroscopic, stable crystalline solid for oral dosage forms.[1] Target Stoichiometry: 1:0.5 or 1:1 (depending on packing).

Materials
  • CIM-Amine (Free Base)[1]

  • Fumaric Acid (High Purity)[1]

  • Solvent: Isopropanol (IPA) or Methanol[1]

Methodology
  • Preparation of Solutions:

    • Solution A: Dissolve 5.0 g (27.5 mmol) of CIM-Amine in 25 mL of IPA.

    • Solution B: Dissolve 3.2 g (27.5 mmol) of Fumaric acid in 40 mL of hot IPA (50°C).

  • Mixing: Slowly add Solution B to Solution A while stirring at 50°C.

    • Why Hot? Mixing at elevated temperature prevents rapid, amorphous precipitation (oiling out) and encourages thermodynamic crystal growth.[1]

  • Cooling Ramp: Allow the mixture to cool to room temperature slowly (approx. 10°C per hour).

  • Maturation: Stir the slurry at room temperature for 12 hours. This "slurry ripening" converts any kinetic polymorphs to the stable thermodynamic form.[1]

  • Filtration & Drying: Filter the white crystalline solid and wash with cold IPA. Dry under vacuum at 50°C.[1]

Characterization & Validation Data

To validate the formation of a true salt (and not a physical mixture), the following analytical data must be generated.

TechniqueExpected Result (Salt)Result (Physical Mixture)
H-NMR (D2O) Significant chemical shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) change in protons adjacent to amine (-CH2-) and imidazole ring protons due to deshielding.[1]
No shift change compared to free base.[1]
DSC (Differential Scanning Calorimetry) Single, sharp endothermic melting peak distinct from both the free base and the acid.[1]Two melting peaks (eutectic) or broad transitions.[1]
XRPD (X-Ray Powder Diffraction) Unique diffraction pattern with new peaks not present in individual components.[1]Superposition of Free Base and Acid patterns.[1]
HPLC Purity >99.0% (Check for degradation during acid addition).N/A
Solubility Profile (Representative)
  • Free Base: < 0.1 mg/mL (Water)[1]

  • Dihydrochloride: > 100 mg/mL (Water)[1]

  • Fumarate: ~ 10–30 mg/mL (Water)[1]

Storage and Stability

  • Dihydrochloride: Highly hygroscopic.[1] Must be stored in tightly sealed containers with desiccants (Silica gel/Molecular sieves).[1]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[1] Wiley-VCH.[1] Link[1]

  • Food and Drug Administration (FDA). (2018).[1] Guidance for Industry: Regulatory Classification of Pharmaceutical Co-Crystals. Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • PubChem. (2023).[1][2] Compound Summary for (1-Methyl-1H-imidazol-4-yl)methanamine (Analog Reference). National Library of Medicine.[1] Link[1]

Sources

Application

Application Note: Strategic Selection of Coupling Reagents for (1-Cyclohexyl-1H-imidazol-4-yl)methanamine in Peptide Synthesis

Introduction The synthesis of novel peptides and peptidomimetics is a cornerstone of modern drug development. While standard peptide bond formation is a well-established process, the incorporation of amino acids with com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of novel peptides and peptidomimetics is a cornerstone of modern drug development. While standard peptide bond formation is a well-established process, the incorporation of amino acids with complex side chains presents significant synthetic challenges. (1-Cyclohexyl-1H-imidazol-4-yl)methanamine is one such building block, introducing two distinct hurdles: the steric hindrance imposed by the bulky cyclohexyl group and the potential for side reactions associated with the nucleophilic imidazole ring.[1][2]

This application note provides a comprehensive guide for researchers on the selection and implementation of coupling reagents for the efficient incorporation of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine into a peptide sequence. We will explore the mechanisms of leading reagent classes, offer a comparative analysis, and provide detailed, field-tested protocols to maximize coupling efficiency while minimizing side-product formation.

The Synthetic Challenge: Steric Hindrance and Side-Chain Reactivity

The primary obstacle in coupling (1-Cyclohexyl-1H-imidazol-4-yl)methanamine is the significant steric bulk adjacent to the primary amine. This bulk can impede the approach of the activated carboxylic acid, leading to slow reaction kinetics and incomplete coupling.[2][3] Standard coupling reagents may prove insufficient to overcome this hindrance.[2]

Furthermore, the imidazole side chain of histidine and related analogues is known to cause complications. The unprotected imidazole ring can be acylated or catalyze the epimerization of the activated amino acid.[4][5] While the target molecule is not a standard alpha-amino acid, the nucleophilicity of the imidazole ring remains a concern, potentially leading to undesired side reactions.[6] Therefore, the choice of coupling reagent and conditions must address both of these challenges simultaneously.

Selecting the Optimal Coupling Reagent

The success of coupling sterically hindered and complex amines hinges on the generation of a highly reactive activated species. Modern peptide synthesis relies on several classes of reagents, primarily uronium/aminium salts and carbodiimides used in conjunction with additives.[7]

Uronium/Aminium Salts: The High-Power Option

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high efficiency and rapid reaction kinetics, making them ideal for difficult couplings.[8][9]

Mechanism of Action: These reagents react with a carboxylate anion to form a highly reactive O-acylisouronium salt, which is then rapidly converted to an active ester (OAt or OBt ester).[8][10] The OAt esters formed by HATU are particularly reactive due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group, making HATU one of the most efficient coupling reagents available.[11] This high reactivity is crucial for overcoming the steric hindrance of the cyclohexyl group.[12]

Considerations:

  • Guanidinylation: A potential side reaction with uronium salts is the guanidinylation of the free amine, where the amine attacks the guanidinium carbon of the coupling reagent.[8] This is more likely with slow couplings or when the reagent is used in large excess.

  • Cost: These reagents are generally more expensive than carbodiimide-based systems.

Carbodiimides with Additives: The Robust Workhorse

The combination of a carbodiimide, such as DIC (N,N'-Diisopropylcarbodiimide), with a nucleophilic additive like Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) offers a cost-effective and highly efficient alternative.[7]

Mechanism of Action: DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[13] This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea.[5] The additive, Oxyma Pure, rapidly traps the O-acylisourea to form a more stable and highly reactive Oxyma ester, which then cleanly reacts with the amine.[13] This two-step activation minimizes side reactions and is highly effective for most couplings.[14]

Considerations:

  • Safety: Oxyma Pure is a non-explosive and safer alternative to older additives like HOBt (1-Hydroxybenzotriazole).[13]

  • Efficiency: While highly effective, the DIC/Oxyma system may be slightly slower than HATU for extremely hindered couplings.

Comparative Analysis of Recommended Reagents

FeatureHATUDIC/Oxyma Pure
Reactivity Highest, excellent for sterically hindered amines.[12]High, suitable for most applications.[13]
Racemization Risk Very low due to rapid kinetics and HOAt leaving group.[8][11]Very low, Oxyma effectively suppresses racemization.[13][14]
Side Reactions Potential for amine guanidinylation if used in large excess.[8]Low; formation of N-acylurea is suppressed by Oxyma.[13]
Cost HighModerate
Handling Solid, generally easy to handle.DIC is a liquid; both are relatively stable.[9]

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) but can be adapted for solution-phase synthesis. Equivalents are based on the loading capacity of the resin.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended as the primary choice for coupling (1-Cyclohexyl-1H-imidazol-4-yl)methanamine due to its high reactivity.

Materials:

  • Fmoc-protected peptide-resin (with N-terminal amine deprotected)

  • Fmoc-protected amino acid to be coupled (3-5 eq.)

  • HATU (3-5 eq.)[9]

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 eq.)[8]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF and wash thoroughly with DMF.[8]

  • Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF. Add DIPEA or collidine and allow the mixture to pre-activate for 2-5 minutes. Rationale: This step forms the highly reactive OAt-active ester prior to addition to the amine, ensuring maximum potency.[8][10]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. Rationale: For highly hindered amines, extending the coupling time may be necessary. The reaction progress can be monitored.

  • Monitoring: Perform a Kaiser test (or an alternative test for secondary amines if applicable) on a small sample of resin beads to check for the presence of free primary amines.[2][15] A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Robust and Cost-Effective Coupling with DIC/Oxyma Pure

This protocol is an excellent alternative, offering high efficiency with lower reagent costs.

Materials:

  • Fmoc-protected peptide-resin (with N-terminal amine deprotected)

  • Fmoc-protected amino acid to be coupled (3 eq.)

  • Oxyma Pure (3 eq.)[14]

  • DIC (3 eq.)[14]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF. Perform Fmoc deprotection and wash as described in Protocol 1.

  • Reagent Addition: In the reaction vessel containing the resin, add a solution of the Fmoc-amino acid and Oxyma Pure in DMF.[14]

  • Activation and Coupling: Add DIC to the mixture and agitate at room temperature. Rationale: DIC activates the carboxylic acid in situ, and the Oxyma Pure immediately forms the active ester, which is then available to react with the resin-bound amine.[13]

  • Reaction: Allow the coupling to proceed for 1-4 hours. The DIC/Oxyma system can sometimes require longer reaction times than HATU for challenging couplings.

  • Monitoring: Perform a Kaiser test to confirm the completion of the reaction.[15]

  • Washing: Upon completion, wash the resin thoroughly with DMF.

Visualization of Mechanisms and Workflows

G cluster_workflow Reagent Selection Workflow Start Define Coupling: (1-Cyclohexyl-1H-imidazol-4-yl)methanamine CheckHindrance Is the amine sterically hindered? Start->CheckHindrance UseHATU Use HATU for maximum reactivity CheckHindrance->UseHATU Yes CheckCost Is cost a primary constraint? UseDICOxyma Use DIC/Oxyma for cost-effective, robust coupling CheckCost->UseDICOxyma Yes End Proceed to Protocol CheckCost->End No UseHATU->CheckCost UseDICOxyma->End

Caption: Decision workflow for selecting a coupling reagent.

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base Base Base (DIPEA) Isouronium Highly Reactive O-Acyl(tetramethyl)isouronium Salt RCOO->Isouronium + HATU HATU HATU HOAt HOAt Anion HATU->HOAt releases OAtEster OAt Active Ester R-C(=O)-OAt Isouronium->OAtEster + HOAt Peptide R-C(=O)-NH-Peptide (Coupled Product) OAtEster->Peptide + Amine Amine H₂N-Peptide (Target Amine)

Caption: Simplified mechanism of HATU-mediated coupling.

Troubleshooting Incomplete Coupling

If a positive Kaiser test indicates incomplete coupling after the recommended time, consider the following actions:

  • Double Couple: Wash the resin and repeat the coupling protocol with a fresh solution of activated amino acid.[15]

  • Increase Reaction Time: Extend the coupling time to 4-6 hours or even overnight for particularly difficult sequences.

  • Change Solvent: In cases of peptide aggregation on the resin, switching the solvent from pure DMF to a mixture like NMP/DMSO or DCM/DMF can be beneficial.[15][16]

  • Capping: If coupling remains incomplete after a second attempt, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences in the final product. This is typically done using a solution of acetic anhydride and a non-nucleophilic base like DIPEA or pyridine in DMF.[2][15]

Conclusion

The successful incorporation of sterically demanding and functionalized building blocks like (1-Cyclohexyl-1H-imidazol-4-yl)methanamine requires a departure from standard peptide coupling protocols. High-reactivity uronium salt reagents, particularly HATU , are the premier choice for overcoming significant steric hindrance and ensuring efficient amide bond formation.[12] The DIC/Oxyma Pure system presents a robust, safe, and more economical alternative that is effective in the majority of cases.[13] By understanding the mechanisms of these reagents and implementing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can confidently incorporate this and other challenging building blocks into their synthetic targets, advancing the frontiers of peptide-based drug discovery.

References

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry . Common Organic Chemistry. Retrieved from [Link]

  • Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate] . Anaspec. Retrieved from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology . (2025, August 28). Dilun Biotechnology. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates . RSC Advances. DOI: 10.1039/C7RA06655D. Retrieved from [Link]

  • Coupling Reagents - Aapptec Peptides . Aapptec Peptides. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC . AAPPTEC. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis . AAPPTEC. Retrieved from [Link]

  • Monitoring of Peptide Coupling and Capping . AAPPTEC. Retrieved from [Link]

  • Chem Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond . YouTube. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey . Organic Process Research & Development. Retrieved from [Link]

  • US4569967A - Synthesis of N-substituted peptide amides - Google Patents. Google Patents.
  • Khadse, S. (2018). Side reactions in peptide synthesis: An overview . International Journal of Pharmaceutical Research & Technology. Retrieved from [Link]

  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. Organic Syntheses Procedure . Organic Syntheses. Retrieved from [Link]

  • The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases - PMC . National Center for Biotechnology Information. Retrieved from [Link]

  • The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. Retrieved from [Link]

  • DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY - Luxembourg Bio Technologies . Luxembourg Bio Technologies. Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them . (2024, August 19). GenScript. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine

Welcome to the technical support center for the synthesis of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges, provide in-depth troubleshooting, and offer detailed protocols to improve the yield and purity of your target compound.

Synthesis Overview

The synthesis of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine is typically approached via a two-stage process. The first stage involves the construction of the N-substituted imidazole core followed by formylation to yield the key intermediate, 1-cyclohexyl-1H-imidazole-4-carbaldehyde. The second stage is a reductive amination of this aldehyde to produce the final primary amine.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Reductive Amination cluster_2 Purification A Cyclohexylamine + Glyoxal + Formaldehyde B 1-Cyclohexyl-1H-imidazole A->B Imidazole Formation [7] C 1-Cyclohexyl-1H-imidazole-4-carbaldehyde B->C Vilsmeier-Haack Formylation [11] E (1-Cyclohexyl-1h-imidazol-4-yl)methanamine C->E Reductive Amination [1, 3] D Ammonia Source (e.g., NH4OAc) D->E F Crude Product E->F Work-up G Purified Product F->G Chromatography or Recrystallization [21]

Caption: General two-stage synthetic workflow.

Part 1: Synthesis of 1-Cyclohexyl-1H-imidazole-4-carbaldehyde

This initial stage can be a source of significant yield loss if not properly controlled. The formation of the imidazole ring followed by its formylation are key steps.

Frequently Asked Questions (FAQs)

Q1: My yield for the initial 1-cyclohexyl-1H-imidazole formation is low. What are the common causes?

A1: Low yields in this multi-component reaction often stem from several factors. The reaction involves the condensation of cyclohexylamine, glyoxal, and formaldehyde with an ammonia source[1]. Key issues include:

  • Incorrect Stoichiometry: The molar ratios of the reactants are critical. Ensure accurate measurements, especially of the aqueous solutions of glyoxal and formaldehyde.

  • pH Control: The initial acidification of the cyclohexylamine solution and the final basification for extraction must be within the optimal range (pH 10-12 for extraction) to ensure the amine is in the correct form and the product is unprotonated for extraction[1].

  • Reaction Time and Temperature: The reaction typically requires reflux for an extended period (e.g., 12 hours) to go to completion[1]. Inadequate heating or time will result in incomplete conversion.

Q2: I am having trouble with the Vilsmeier-Haack formylation of the imidazole ring. What should I look out for?

A2: The Vilsmeier-Haack reaction, which uses a reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method for formylating electron-rich heterocycles[2]. Common pitfalls include:

  • Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents should be used to prevent reagent quenching.

  • Reagent Addition Temperature: The Vilsmeier reagent should be prepared at a low temperature (e.g., 0 °C) before the addition of the imidazole substrate. The subsequent reaction temperature must be carefully controlled as the reaction can be exothermic.

  • Work-up Procedure: The work-up requires careful quenching with ice and basification to hydrolyze the intermediate iminium salt and neutralize the acidic reaction mixture. Incomplete hydrolysis will lead to low yields of the desired aldehyde.

Troubleshooting Guide: Stage 1
IssuePossible Cause(s)Recommended Solution(s)
Low or No Imidazole Formation Incorrect pH during reaction setup or work-up.Verify pH at each stage. Acidify the amine solution before addition and ensure the final work-up pH is 10-12 for efficient extraction[1].
Incomplete reaction.Ensure the reaction is refluxed for the specified duration (e.g., 12+ hours) and that the temperature is maintained. Monitor reaction progress using TLC.
Low Yield of Aldehyde Vilsmeier reagent was quenched by moisture.Use oven-dried glassware and anhydrous DMF. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon)[3].
Incomplete hydrolysis of the Vilsmeier intermediate.During work-up, ensure vigorous stirring after adding ice and base to facilitate complete hydrolysis. Gentle heating of the aqueous solution can sometimes help.
Formation of Side Products Overheating during formylation can lead to decomposition or polymerization.Maintain strict temperature control during the addition of the imidazole substrate and during the reaction itself.
Protocol 1: Synthesis of 1-Cyclohexyl-1H-imidazole-4-carbaldehyde

Step A: 1-Cyclohexyl-1H-imidazole [1]

  • In a 1 L round-bottom flask, combine ammonium chloride (0.20 mol), 40% aqueous glyoxal (0.134 mol), and 30% aqueous formaldehyde (0.134 mol) in deionized water (250 mL).

  • In a separate flask, dissolve cyclohexylamine (0.10 mol) in deionized water (100 mL) and acidify with 85% phosphoric acid (15 mL).

  • Slowly add the acidified cyclohexylamine solution to the first mixture.

  • Heat the resulting solution to reflux and maintain for 12 hours.

  • Cool the reaction to room temperature, pour it into a beaker with ice, and basify to pH 10-12 with a 40% sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting oil by vacuum distillation to yield 1-cyclohexyl-1H-imidazole.

Step B: Vilsmeier-Haack Formylation [2]

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (3 eq.) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-cyclohexyl-1H-imidazole (1 eq.) in anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Basify the aqueous solution with 4M NaOH until pH > 9.

  • Extract the product with dichloromethane or ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude aldehyde by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Part 2: Reductive Amination

This is the final and often most challenging step. The conversion of the aldehyde to the primary amine requires careful selection of the reducing agent and reaction conditions to avoid side reactions.

Frequently Asked Questions (FAQs)

Q3: My reductive amination yield is very low. What is the most likely reason?

A3: Low yields in reductive amination are common and can usually be traced to two main issues: inefficient imine formation or competitive reduction of the starting aldehyde.

  • Inefficient Imine Formation: The formation of the imine from the aldehyde and ammonia source is an equilibrium process. To drive it forward, it's often necessary to remove the water that is formed, for example, by using molecular sieves[4]. The reaction also benefits from a mildly acidic pH (around 4-5), which can be achieved by adding a catalytic amount of acetic acid[5].

  • Aldehyde Reduction: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde directly, competing with the desired reduction of the imine[5]. This is a significant cause of low yield.

Q4: Which reducing agent is best for this reaction? NaBH₄, NaBH₃CN, or NaBH(OAc)₃?

A4: The choice depends on balancing reactivity and selectivity.

  • Sodium Borohydride (NaBH₄): This is a powerful and inexpensive reducing agent. However, it readily reduces aldehydes, leading to the formation of (1-Cyclohexyl-1h-imidazol-4-yl)methanol as a major byproduct. To mitigate this, one can pre-form the imine for a sufficient time before adding the NaBH₄[5].

  • Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is particularly effective at reducing imines at a slightly acidic pH while leaving aldehydes largely untouched. This makes it a popular choice for one-pot reductive aminations[5]. However, it is toxic and can potentially generate hydrogen cyanide, requiring careful handling.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reagent that is very effective for reductive amination and is often preferred for its lower toxicity compared to NaBH₃CN. It is particularly useful for reactions with less reactive amines[6].

Table of Common Reducing Agents

Reducing AgentAdvantagesDisadvantagesRecommended Conditions
NaBH₄ Inexpensive, powerful.Reduces starting aldehyde; can cause overalkylation.Two-step process: pre-form imine, then add NaBH₄ at 0 °C[4].
NaBH₃CN Highly selective for imines over aldehydes.Toxic (cyanide source), requires acidic pH.One-pot reaction with catalytic acetic acid[5].
NaBH(OAc)₃ Selective, less toxic than NaBH₃CN, commercially available.More expensive, can be slower.One-pot reaction, often in solvents like dichloroethane (DCE) or THF[6][7].

Q5: I see a significant amount of a byproduct that is not my desired amine. What could it be?

A5: The most common byproduct is the alcohol, (1-Cyclohexyl-1h-imidazol-4-yl)methanol, formed from the direct reduction of your starting aldehyde. This occurs when the reducing agent is too reactive or is added before sufficient imine has formed[4]. If you are using a primary amine source, another potential side reaction is dialkylation, where the product amine reacts with another molecule of the aldehyde to form a secondary amine[6]. This can sometimes be suppressed by using a slight excess of the primary amine source.

Troubleshooting Workflow: Reductive Amination

Troubleshooting_RA start Low Yield or No Product check_imine Was imine formation confirmed? (e.g., via TLC, NMR) start->check_imine imine_no No check_imine->imine_no No imine_yes Yes check_imine->imine_yes Yes fix_imine Optimize Imine Formation: - Add catalytic acid (AcOH) [3] - Add molecular sieves [2] - Increase reaction time/temperature imine_no->fix_imine check_aldehyde Is starting aldehyde consumed? (Check TLC/LCMS) imine_yes->check_aldehyde fix_imine->check_imine aldehyde_no No check_aldehyde->aldehyde_no No aldehyde_yes Yes check_aldehyde->aldehyde_yes Yes fix_reductant Issue with Reduction Step: - Check reducing agent activity - Ensure sufficient equivalents aldehyde_no->fix_reductant check_byproduct Is alcohol byproduct observed? aldehyde_yes->check_byproduct byproduct_yes Yes check_byproduct->byproduct_yes Yes byproduct_no No check_byproduct->byproduct_no No fix_selectivity Improve Selectivity: - Use milder reductant (NaBH(OAc)₃ or NaBH₃CN) [3, 8] - Pre-form imine before adding NaBH₄ byproduct_yes->fix_selectivity final_review Review purification and work-up procedure byproduct_no->final_review fix_selectivity->check_aldehyde

Caption: Troubleshooting logic for reductive amination.

Protocol 2: Reductive Amination

This protocol uses a two-step, one-pot approach with sodium borohydride, which is cost-effective but requires careful timing.

  • Dissolve 1-cyclohexyl-1H-imidazole-4-carbaldehyde (1.0 eq.) in anhydrous methanol (0.2 M solution) in a round-bottom flask.

  • Add ammonium acetate (5-10 eq.) to the solution and stir at room temperature for 2-4 hours to facilitate imine formation. Monitor the consumption of the aldehyde by TLC.

  • Once imine formation is significant (or has plateaued), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5-2.0 eq.) portion-wise over 20-30 minutes. Caution: Hydrogen gas will evolve. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Quench the reaction by slowly adding water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with a suitable solvent like dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

Part 3: Purification and Characterization

The crude product is often an oil and contains unreacted starting materials, reagents, and byproducts. Proper purification is essential for obtaining the final compound in high purity.

Frequently Asked Questions (FAQs)

Q6: My compound is difficult to purify by column chromatography. What can I do?

A6: Amines, being basic, can often streak or show poor separation on standard silica gel. Here are some solutions:

  • Use a Basic Modifier: Add a small amount (0.5-1%) of a base like triethylamine (Et₃N) or ammonia in methanol to your eluent system. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption and tailing of your basic amine product[8].

  • Optimize the Solvent System: A common eluent system for this type of compound is a gradient of dichloromethane and methanol. Start with a low polarity (e.g., 1-2% MeOH in DCM) and gradually increase the methanol concentration[8].

  • Alternative Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase C18 column.

Q7: Can I purify my product by recrystallization instead?

A7: Recrystallization is an excellent method for purification if your compound is a solid and a suitable solvent can be found. Since the free base is likely an oil, you may need to convert it to a salt (e.g., a hydrochloride or hydrobromide salt) to induce crystallization. This can be achieved by dissolving the crude oil in a solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through it or adding a solution of HCl in isopropanol[9].

Protocol 3: Purification by Column Chromatography [8]
  • Prepare the Column: Pack a glass column with silica gel as a slurry in your initial, low-polarity eluent (e.g., 100% dichloromethane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with your starting solvent system (e.g., DCM with 1% triethylamine). Gradually increase the polarity by adding methanol (e.g., stepping from 1% to 2% to 5% MeOH).

  • Fraction Collection: Collect fractions and monitor them by TLC, staining with a suitable agent like potassium permanganate or ninhydrin to visualize the amine.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified amine.

References
  • Reddit. What's wrong with my reductive amination? I barely got any product.[Link]

  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. Reductive amination in case of secondary amines. [Link]

  • Reddit. Question about reductive amination reaction procedure. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Imidazole.pdf. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • ResearchGate. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. [Link]

  • International Journal of Chemical and Pharmaceutical Sciences. An efficient synthesis of novel cyclohexylmethyl-1H- imidazolo carboxamide. [Link]

  • Crozet, M. D., et al. SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. [Link]

  • Wikipedia. Imidazole. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • Slideshare. Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. [Link]

  • Preti, L., et al. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]

  • Al-Zoubi, W., et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC. [Link]

  • Visible-light-promoted phosphine-mediated synthesis of thioesters and thioalkynes from sodium arylsulfinates - Supporting Information. [Link]

  • Organic Syntheses. Cyclohexanol, 2-isocyanato-, trans-. [Link]

Sources

Optimization

Solubility issues with (1-Cyclohexyl-1h-imidazol-4-yl)methanamine in water vs DMSO

Technical Support Center: (1-Cyclohexyl-1h-imidazol-4-yl)methanamine Introduction: Understanding and Overcoming Solubility Challenges with (1-Cyclohexyl-1h-imidazol-4-yl)methanamine Welcome to the technical support guide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (1-Cyclohexyl-1h-imidazol-4-yl)methanamine

Introduction: Understanding and Overcoming Solubility Challenges with (1-Cyclohexyl-1h-imidazol-4-yl)methanamine

Welcome to the technical support guide for (1-Cyclohexyl-1h-imidazol-4-yl)methanamine. This compound is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. However, its unique amphipathic structure presents a common yet significant experimental hurdle: poor solubility in aqueous media contrasted with excellent solubility in dimethyl sulfoxide (DMSO).

This guide provides researchers, scientists, and drug development professionals with a detailed understanding of the physicochemical principles governing this behavior. We offer field-proven, practical solutions and step-by-step protocols to navigate these challenges, ensuring the integrity and reproducibility of your experiments.

Section 1: Core Physicochemical Properties

The solubility behavior of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine is dictated by its molecular structure, which features distinct hydrophobic and hydrophilic regions.

cluster_mol Molecular Structure Analysis hydrophobic Cyclohexyl Group (Non-polar, Bulky, Hydrophobic) molecule (1-Cyclohexyl-1h-imidazol-4-yl)methanamine hydrophobic->molecule Decreases Aqueous Solubility hydrophilic Imidazole & Methanamine Groups (Polar, H-Bonding, Basic) hydrophilic->molecule Enables DMSO & Acidic Water Solubility

Caption: Key functional groups influencing solubility.

Understanding these competing properties is the first step in troubleshooting. The large, non-polar cyclohexyl group dominates the molecule's character, leading to low affinity for water, while the polar imidazole and primary amine moieties provide sites for interaction with polar solvents.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Implication for Solubility
Molecular Formula C₁₀H₁₇N₃ -
Molecular Weight 179.26 g/mol -
LogP (Octanol/Water) ~1.9 - 2.5 Indicates a preference for non-polar environments and predicts low aqueous solubility.
pKa (strongest basic) ~9.5 - 10.5 (amine) The primary amine is readily protonated in acidic conditions, increasing polarity and aqueous solubility.
pKa (weaker basic) ~6.5 - 7.0 (imidazole) The imidazole ring can also be protonated, further enhancing solubility in acidic buffers.[1][2]
Hydrogen Bond Donors 2 (Amine -NH₂, Imidazole N-H) Can donate hydrogen bonds to solvents like water and DMSO.

| Hydrogen Bond Acceptors | 2 (Imidazole N atoms) | Can accept hydrogen bonds from protic solvents. |

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is (1-Cyclohexyl-1h-imidazol-4-yl)methanamine so poorly soluble in neutral water?

Answer: The primary reason is the presence of the large, non-polar cyclohexyl group. This bulky aliphatic ring disrupts the hydrogen-bonding network of water, an effect that is energetically unfavorable. While the imidazole and methanamine groups are polar and capable of hydrogen bonding, the hydrophobic character of the cyclohexyl moiety is the dominant factor in neutral water, leading to very low solubility. Similar N-cyclohexyl imidazole derivatives are also noted for being poorly soluble in water.[3]

Q2: What makes the compound highly soluble in DMSO?

Answer: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent.[4] Its efficacy in dissolving this compound stems from several factors:

  • Polarity: DMSO is highly polar and can effectively solvate the polar imidazole and methanamine portions of the molecule.

  • Aprotic Nature: As an aprotic solvent, it does not form a strong, structured hydrogen-bonding network like water, making it easier to accommodate the large, non-polar cyclohexyl group.

  • Hydrogen Bond Acceptor: The oxygen atom in DMSO is a strong hydrogen bond acceptor, allowing it to interact favorably with the N-H groups of the compound's amine and imidazole functions.

Many organic compounds with limited aqueous solubility are readily dissolved in DMSO for biological screening and storage.[5][6]

Q3: Is it possible to improve the aqueous solubility of this compound?

Answer: Yes. The most effective strategy is to leverage the basic nature of the methanamine and imidazole groups. By lowering the pH of the aqueous medium to a value at least 2 units below the pKa of the primary amine (i.e., pH < 7.5), you can protonate the molecule.

R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

This reaction converts the neutral free base into a cationic salt (e.g., a hydrochloride or acetate salt). This salt is significantly more polar and will exhibit substantially higher solubility in water. The hydrochloride salts of similar imidazole-based compounds are often used to improve their aqueous solubility.[7]

Q4: I need to prepare a stock solution for long-term storage. What do you recommend?

Answer: We strongly recommend preparing high-concentration stock solutions in anhydrous DMSO. A concentration of 10-50 mM is typically achievable. Store these stocks at -20°C or -80°C and protect them from light to maintain stability.[7] DMSO is an excellent solvent for long-term storage due to its ability to prevent degradation and maintain compound integrity.

Q5: What is the correct procedure for preparing aqueous working solutions from my DMSO stock?

Answer: The standard method is serial dilution. However, it is critical to never dilute the compound directly into a large volume of aqueous buffer, as this can cause it to precipitate out of solution immediately. The key is to add the aqueous buffer to the DMSO stock gradually or, for final dilutions, to add a small aliquot of the DMSO stock to the final volume of buffer while vortexing to ensure rapid mixing.

Crucially, be mindful of the final DMSO concentration in your assay. Most cell-based assays can tolerate up to 0.5% DMSO, but some may be sensitive to concentrations as low as 0.1%. Always run a vehicle control (buffer with the same final DMSO concentration) to account for any solvent effects.

Q6: I am seeing a precipitate form when I dilute my DMSO stock into my aqueous phosphate-buffered saline (PBS) at pH 7.4. What is happening and how can I fix it?

Answer: This is the most common issue encountered and is known as "crashing out." It occurs because when the highly concentrated DMSO stock is diluted into the aqueous buffer, the solvent environment rapidly changes from one that favors solubility (DMSO) to one that does not (water). At pH 7.4, the compound is primarily in its neutral, less soluble free-base form.

To resolve this, please refer to the troubleshooting workflow in Section 4.

Section 3: Experimental Protocols

Protocol 3.1: Preparation of a 20 mM Stock Solution in DMSO
  • Preparation: Allow the vial of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine (MW: 179.26 g/mol ) and a bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh out 1.80 mg of the compound into a sterile microcentrifuge tube.

  • Dissolution: Add 502 µL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

  • Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 3.2: Preparation of a 1 mM Aqueous Solution via pH Modification
  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.5 using acetic acid or HCl.

  • Weighing: Accurately weigh out 1.80 mg of the compound into a sterile conical tube.

  • Initial Suspension: Add 1 mL of the acidic buffer (pH 4.5) to the tube. The compound will likely not dissolve immediately.

  • Dissolution: Vortex or sonicate the suspension. The low pH will protonate the compound, forming the acetate salt and facilitating its dissolution. Gentle warming to 37°C can be applied if necessary.

  • Final Volume: Once fully dissolved, add the acidic buffer to a final volume of 10 mL to achieve a 1 mM solution.

  • Verification: Check the pH of the final solution and adjust if necessary. Note that this solution should only be used in experiments where a low pH is tolerable.

Section 4: Troubleshooting Guide

This section addresses the common problem of compound precipitation upon dilution of a DMSO stock into an aqueous buffer.

Troubleshooting Workflow: Compound Precipitation

start Precipitation Observed During Aqueous Dilution check_conc Is Final Compound Conc. Near Solubility Limit? start->check_conc check_dmso Is Final DMSO % > 1%? check_mix How was dilution performed? check_dmso->check_mix No sol_dmso Solution: Decrease stock concentration or increase final volume to lower final DMSO % (target <0.5%) check_dmso->sol_dmso Yes check_ph Is Buffer pH > 7.0? check_conc->check_ph No sol_conc Solution: Lower the final working concentration of the compound. check_conc->sol_conc Yes check_ph->check_dmso No sol_ph Solution: Use a buffer with a lower pH (e.g., 5.0-6.5) to form the more soluble salt. check_ph->sol_ph Yes sol_mix Solution: Add DMSO stock to buffer while vortexing vigorously to ensure rapid dispersion. check_mix->sol_mix

Caption: A logical workflow for diagnosing precipitation issues.

Table 2: Detailed Troubleshooting Scenarios

Symptom Potential Cause Recommended Solution & Rationale
Immediate, heavy precipitation upon adding DMSO stock to buffer. 1. Low Aqueous Solubility at Neutral pH: The compound is rapidly shifting from a DMSO environment to an aqueous one where its free base is insoluble. Lower the Buffer pH: Use a buffer system with a pH between 5.0 and 6.5. This will ensure the compound is protonated and remains in its more soluble salt form.
2. High Final Concentration: The target concentration exceeds the compound's maximum solubility in the final aqueous/DMSO mixture. Reduce Final Concentration: Perform a solubility test. Create serial dilutions to find the highest concentration that remains in solution in your specific buffer system.
Solution is initially clear but becomes cloudy or forms a precipitate over time. 1. Slow Equilibration/Crystallization: The solution was supersaturated, and the compound is slowly crashing out over time. Prepare Fresh Solutions: Make working solutions immediately before use. Do not store dilute aqueous solutions for extended periods.
2. Temperature Effects: The experiment is being run at a lower temperature than the solution preparation, decreasing solubility. Maintain Constant Temperature: Ensure that the temperature at which you prepare and use the solution is consistent. Check for solubility issues at your target experimental temperature (e.g., 4°C, RT, 37°C).
Inconsistent results between experiments. 1. Incomplete Dissolution of Stock: The initial DMSO stock was not fully dissolved, leading to inaccurate concentrations. Verify Stock Solution: Before aliquoting, visually inspect your DMSO stock to ensure it is a clear, homogenous solution. If any particulate is visible, vortex and/or sonicate until clear.

| | 2. Adsorption to Plastics: The hydrophobic compound may be adsorbing to the walls of polypropylene tubes or plates. | Use Low-Binding Plastics or Glass: For dilute solutions, consider using low-adhesion microplates/tubes or silanized glass inserts to minimize loss of compound. |

Section 5: References

  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]

  • Lagunin, A. A., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences. [Link]

  • PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. [Link]

  • Jadhav, S. B., et al. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Polycyclic Aromatic Compounds. [Link]

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: (1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride. [Link]

  • ChemBK. (2024). 1-cyclohexyl-iMidazole. [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Troubleshooting

Purification of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine by column chromatography

Topic: Purification of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary The purification of (1-Cyclohexyl-1H-imidazol-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

The purification of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine presents a classic chromatographic challenge. The molecule contains two highly basic nitrogen centers: a primary aliphatic amine and an imidazole ring. When exposed to standard normal-phase silica gel, these basic centers undergo severe electrostatic interactions with acidic surface silanols, leading to irreversible binding, extreme peak tailing, and poor recovery.

This guide provides field-proven, mechanistically grounded solutions to overcome these challenges, ensuring high-purity recovery through self-validating protocols.

Mechanistic Workflow

G Analyte Analyte: (1-Cyclohexyl-1H-imidazol-4-yl)methanamine Primary Amine (pKa ~10.5) | Imidazole (pKa ~7.0) Interaction Ion-Exchange Interaction (SiO⁻ <---> NH₃⁺) Result: Severe Tailing & Irreversible Binding Analyte->Interaction Silica Standard Silica Gel Active Silanols (pKa ~4.5) Silica->Interaction Resolution Select Resolution Strategy Interaction->Resolution NP Modified Normal Phase Add 1-5% NH₄OH or TEA to saturate silanols Resolution->NP RP Reversed-Phase (C18) Add 0.1% TFA to protonate and neutralize silanols Resolution->RP SP Alternative Stationary Phase Use Amine-functionalized Silica (No acidic silanols) Resolution->SP

Decision matrix for mitigating silanol-amine interactions during chromatography.

Physicochemical Parameters & Modifiers

Understanding the ionization states of your analyte versus your stationary phase is the key to successful purification.

ParameterValueMechanistic Impact
Analyte Primary Amine

~10.5Highly protonated at neutral pH; acts as a strong cation.
Analyte Imidazole

~7.0Partially protonated at neutral pH; acts as a secondary interaction site.
Silica Silanol

4.0 – 5.0Deprotonates to

above pH 5; acts as a cation exchanger.

Modifier Conc.
1% – 2% (v/v)Volatile sacrificial base; saturates silanols to prevent analyte binding.
TEA Modifier Conc. 1% – 5% (v/v)Non-volatile alternative; effectively blocks silanols but leaves NMR residue.
TFA Modifier (RP-HPLC) 0.1% (v/v)Lowers pH to ~2.0; fully protonates/neutralizes silanols to stop tailing.

Troubleshooting Q&A

Q: Why does my compound streak across the entire TLC plate and refuse to elute from the silica column? A: This is a failure of causality in the chosen solvent system. Standard Type A/B silica gel contains surface silanol sites (Si–OH) with a


 of ~4.5. Above pH ~6, these silanols deprotonate and become anionic, acting like sticky ion-exchange sites for positively charged basic analytes 1. Because your primary amine has a 

of ~10.5, it is fully protonated (

). You are no longer performing partition chromatography; you are performing unintended cation-exchange chromatography. Increasing solvent polarity (e.g., adding more methanol) will not break this ionic bond.

Q: Should I use Triethylamine (TEA) or Ammonium Hydroxide (


) as a mobile phase modifier? 
A:  Both act as sacrificial bases to saturate active silanols and reduce interactions between the solute and the stationary phase [[2]](). However, 

is vastly superior for drug development workflows
. TEA has a high boiling point (89°C) and forms stable salts that are notoriously difficult to remove post-purification, frequently contaminating

-NMR spectra (visible as a quartet at 2.5 ppm and a triplet at 1.0 ppm).

(aqueous ammonia) is highly volatile and easily removed during rotary evaporation, leaving zero organic residue behind.

Q: I want to use Reversed-Phase (RP-HPLC). How do I prevent peak tailing on a C18 column? A: You must control the ionization state of the stationary phase. The most robust approach is to start method development at a low pH (e.g., using 0.1% Trifluoroacetic acid, pH ~2.0). At this highly acidic pH, the silanols on the C18 column are fully protonated (neutralized), which minimizes peak tailing by eliminating secondary silanol/base interactions entirely [[3]]().

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . You must pass the built-in validation check before committing your entire sample to the column.

Protocol A: Modified Normal-Phase Flash Chromatography

Use this method if you are restricted to standard silica gel and organic solvents.

  • Mobile Phase Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH). To the MeOH portion, add 1% to 2% (v/v) concentrated aqueous

    
    . A common starting gradient is 95:4:1 (DCM:MeOH:
    
    
    
    ).
  • Self-Validation Check (2D-TLC):

    • Spot your sample in the bottom-left corner of a square silica TLC plate.

    • Develop the plate in your chosen solvent system.

    • Remove the plate, dry it completely with a heat gun to remove all ammonia.

    • Rotate the plate 90 degrees and develop it a second time in the exact same solvent.

    • Validation Gate: If the compound forms a perfect diagonal spot, the silanol interaction is successfully suppressed. If the spot falls below the diagonal or streaks, your modifier concentration is too low. Do not run the column until this test passes.

  • Dry Loading: Dissolve the sample in a minimum amount of MeOH. Add Celite 545 (1:2 mass ratio to the sample). Evaporate to a free-flowing powder. Causality: Liquid loading a highly polar compound in MeOH causes premature band broadening. Dry loading ensures a sharp, uniform injection band.

  • Column Equilibration & Elution: Equilibrate the column with 3 column volumes (CV) of the modified mobile phase to fully saturate the silica's acidic sites before loading the dry cartridge. Elute using a step gradient.

Protocol B: Low-pH Reversed-Phase Preparative HPLC

Use this method for final-stage, high-purity isolation.

  • Solvent Preparation:

    • Mobile Phase A: Ultrapure

      
       + 0.1% Trifluoroacetic acid (TFA).
      
    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Self-Validation Check (Analytical Scale-Up):

    • Run the planned gradient (e.g., 5% to 60% B over 20 minutes) on an analytical C18 column (4.6 x 150 mm) using a 10 µL injection.

    • Validation Gate: Calculate the peak asymmetry factor (

      
      ). If 
      
      
      
      , the silanol suppression is insufficient. You must either increase the TFA concentration to 0.15% or switch to a heavily end-capped/hybrid C18 column before moving to the preparative scale.
  • Preparative Injection: Inject the sample dissolved in Mobile Phase A. Ensure the injection volume does not exceed 5% of the column volume to prevent volume overload.

  • Lyophilization: Pool the pure fractions and remove the solvents via lyophilization. Note: The compound will be isolated as a TFA salt. If the free base is required, a subsequent basic extraction (using

    
     and a polar organic solvent like 10% isopropanol in chloroform) will be necessary.
    

References

  • Buffer and Eluent Preparation in HPLC. KNAUER Website. 1

  • Control pH During Method Development for Better Chromatography. Agilent. 3

  • The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. PMC. 2

Sources

Optimization

Technical Support Center: Troubleshooting Hygroscopicity in Imidazole Methanamine Salts

Status: Active Role: Senior Application Scientist Topic: Hygroscopicity & Deliquescence Management Ticket ID: IMID-SALT-001 Introduction: The "Sticky" Science of Imidazole Methanamines Welcome to the technical support hu...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Role: Senior Application Scientist Topic: Hygroscopicity & Deliquescence Management Ticket ID: IMID-SALT-001

Introduction: The "Sticky" Science of Imidazole Methanamines

Welcome to the technical support hub. If you are accessing this guide, you are likely facing a common but frustrating phenomenon: your crystalline imidazole methanamine salt has turned into a sticky gum, an oil, or is showing erratic weight gains on the balance.

The Chemical Root Cause: Imidazole methanamine derivatives present a "perfect storm" for hygroscopicity due to two factors:

  • Dual Basicity: The primary amine (methanamine tail, pKa ~9.5–10.5) and the imidazole ring (N3, pKa ~6.9–7.0) create high charge density potential.

  • Hydrogen Bonding: The unprotonated imidazole nitrogen and the amine protons are aggressive hydrogen bond donors/acceptors. If the crystal lattice energy of your salt is lower than the hydration energy, the compound will pull water from the atmosphere to satisfy these interactions, leading to deliquescence .[1]

This guide provides immediate rescue protocols, analytical fixes, and long-term synthetic prevention strategies.

Part 1: Immediate Troubleshooting (The "Emergency" Phase)

Q: My solid turned into an oil/gum on the balance. Is it ruined?

A: Not necessarily, but it is chemically unstable in this state. The "oil" is likely a supersaturated aqueous solution of your salt (deliquescence).

Immediate Action Plan:

  • Do NOT heat blindly: Heating a deliquescent salt often causes hydrolysis or melts the solvate, trapping water further.

  • Re-dissolve and Lyophilize: Dissolve the oil in a minimum amount of water/t-butanol (4:1 ratio). Freeze-dry it.[2][3][4][5][6] This yields an amorphous solid which is easier to handle temporarily than the oil.

  • The "Schlenk" Rescue: If you need crystalline material, redissolve in anhydrous methanol, add an antisolvent (Et2O or MTBE), and store at -20°C under Argon.

Q: How do I weigh this material accurately for biological assays?

A: Standard weighing is impossible because the mass increases by the second. Use the Closed-Vessel Difference Weighing Protocol .

Protocol: Closed-Vessel Difference Weighing

  • Dry a volumetric flask and a capped weighing vial in a desiccator.

  • In a glove bag/dry box, transfer the approximate amount of hygroscopic salt into the weighing vial and cap it tightly.

  • Take the vial out and weigh it (

    
    ).
    
  • Quickly transfer the solid into the volumetric flask containing your solvent.

  • Immediately recap the empty weighing vial and weigh it again (

    
    ).
    
  • Calculation:

    
    .
    
  • Dilute to volume. Never weigh the solid directly on an open balance pan.

Part 2: Analytical Characterization (Measuring the Invisible)

Q: TGA shows 5% weight loss. Is it water or residual solvent?

A: TGA alone is inconclusive for imidazole salts because they often trap lattice solvents (methanol/ethanol) which leave at similar temperatures to bound water.

The Analytical Workflow: Use TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) or TGA-IR .

  • If the off-gas shows

    
     18, it is water.[7]
    
  • If

    
     32 (Methanol) or 46 (Ethanol) appears, it is a solvate.
    

Visualizing the Analytical Logic:

AnalyticalWorkflow Start Sample Shows Weight Loss TGA Run Standard TGA Start->TGA Step_Loss Is loss distinct steps or continuous drift? TGA->Step_Loss Step Distinct Step Step_Loss->Step Sharp Drop Drift Continuous Drift Step_Loss->Drift Sloped Solvate Likely Stoichiometric Solvate (or Hydrate) Step->Solvate Hygro Surface Moisture (Hygroscopicity) Drift->Hygro Confirm Confirm with DSC Solvate->Confirm KF Run Karl Fischer (Methanol-free) Hygro->KF

Figure 1: Decision tree for distinguishing between stoichiometric hydrates/solvates and surface hygroscopicity.

Part 3: Synthetic Optimization (The "Cure")

Q: I used HCl, and it's hygroscopic. What counterion should I use?

A: Hydrochloride (HCl) salts of imidazoles are notorious for hygroscopicity because the Chloride ion is small, has high charge density, and the resulting lattice often leaves H-bond donors exposed.

The Solution: Switch to a counterion that is:

  • Larger/Hydrophobic: Reduces the solubility of the salt.

  • Multidentate: Can form a network of hydrogen bonds (e.g., dicarboxylates).

Table 1: Counterion Selection Guide for Imidazole Methanamines

Counterion ClassExamplesHygroscopicity RiskMechanism of Action
Inorganic Halides Chloride (HCl), Bromide (HBr)HIGH High lattice energy but very high water solubility. Often deliquescent.[1]
Sulfonates Mesylate, Tosylate, NapsylateLOW Large hydrophobic aromatic rings (Tosylate/Napsylate) pack efficiently and repel water.
Dicarboxylates Fumarate, Succinate, MaleateLOW to MODERATE Fumaric acid often forms highly crystalline, non-hygroscopic networks due to intermolecular H-bonding.
Organic Acids Tartrate, CitrateMODERATE Often form hydrates themselves. Can be risky if the hydrate is unstable.
Q: Should I make the Mono-salt or Di-salt?

A: This is a critical parameter often overlooked.

  • Mono-salt (1 eq acid): Protonates the methanamine (pKa ~10). The imidazole remains neutral. Pros: Less ionic character, often less hygroscopic. Cons: Lower solubility in water (might be good for stability, bad for bio-assay).

  • Di-salt (2 eq acid): Protonates both. Pros: High solubility. Cons: High charge density = High affinity for water.

  • Recommendation: Screen the Mono-Fumarate and Mono-Tosylate first.

Visualizing the Salt Selection Strategy:

SaltSelection Input Imidazole Methanamine Base pKa_Check Check pKa (Amine ~10, Imidazole ~7) Input->pKa_Check Choice Desired Solubility? pKa_Check->Choice HighSol High Solubility Needed (Injectable) Choice->HighSol High Stable Stability Priority (Solid Oral) Choice->Stable Moderate PathA Try Di-HCl or Di-Mesylate HighSol->PathA PathB Try Mono-Tosylate or Mono-Napsylate Stable->PathB PathC Try Mono-Fumarate (H-bond Network) Stable->PathC Risk: Hygroscopic\nRequires Lyophilization Risk: Hygroscopic Requires Lyophilization PathA->Risk: Hygroscopic\nRequires Lyophilization Result: Hydrophobic Packing\nLow Hygroscopicity Result: Hydrophobic Packing Low Hygroscopicity PathB->Result: Hydrophobic Packing\nLow Hygroscopicity Result: Stable Lattice\nLow Hygroscopicity Result: Stable Lattice Low Hygroscopicity PathC->Result: Stable Lattice\nLow Hygroscopicity

Figure 2: Strategic workflow for selecting counterions based on solubility vs. stability requirements.

Part 4: Processing Protocols

Protocol: Dynamic Vapor Sorption (DVS) Interpretation

Do not rely on visual inspection. Run a DVS cycle to determine the Critical Relative Humidity (CRH) .

  • Cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH (at 25°C).
  • Pass Criteria: Mass change < 2% up to 60% RH.

  • Fail Criteria: Exponential mass gain (deliquescence) or hysteresis that does not close (hydrate formation).

  • Application: If your salt has a CRH of 40%, you must handle it below 40% RH (dry room or glove box).

Protocol: Anti-Solvent Crystallization with Seeding

Oiling out is often a kinetic issue. The material wants to be crystalline but is stuck in a disordered state.

  • Dissolve the "oily" salt in Methanol (good solvent).

  • Add Ethyl Acetate or Acetone (anti-solvents) dropwise until slightly cloudy.

  • The Trick: Add a "seed" crystal. If you have none, scratch the glass side of the flask vigorously with a glass rod. This micro-abrasion creates nucleation sites.

  • Let it stand undisturbed at 4°C. Do not stir (stirring promotes oiling).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[8][9][10][11] (2002).[10] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[9][11]

    • Core text for counterion selection and pKa m
  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.

    • Provides the decision tree for salt screening (HCl vs.
  • Newman, A. (2014). "Implications of Deliquescence in Food and Pharmaceutical Products." Cryst. Growth Des.

    • Explains the thermodynamics of deliquescence and Critical Rel
  • FDA/USP Guidelines. "731 Loss on Drying.

Sources

Troubleshooting

Optimizing reaction temperature for cyclohexyl-imidazole formation

Topic: Optimizing Reaction Temperature for Cyclohexyl-Imidazole Formation When synthesizing 1-cyclohexylimidazole via the N-alkylation of imidazole with cyclohexyl halides, process chemists frequently encounter a severe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Cyclohexyl-Imidazole Formation

When synthesizing 1-cyclohexylimidazole via the N-alkylation of imidazole with cyclohexyl halides, process chemists frequently encounter a severe drop in yield at elevated temperatures. This guide deconstructs the thermodynamic and kinetic principles governing this reaction, providing actionable troubleshooting steps and a self-validating protocol to ensure reproducible scale-up.

Mechanistic Overview: The vs. Paradigm

Cyclohexyl halides are secondary, sterically hindered electrophiles. When exposed to a base (necessary to generate the reactive imidazolide anion), two competing reaction pathways emerge:

  • Bimolecular Nucleophilic Substitution (

    
    ) : The desired pathway, forming the target C-N bond.
    
  • Bimolecular Elimination (

    
    ) : The undesired pathway, stripping a beta-hydrogen to form cyclohexene.
    

Because the


 transition state has a higher activation energy (

) and a more positive entropy of activation (

) than the

transition state, elimination is highly temperature-dependent . Supplying excessive thermal energy disproportionately accelerates the

pathway, effectively destroying your starting material[1].

Pathway SM Imidazole + Cyclohexyl Halide Intermediate Imidazolide Anion (Thermal Activation) SM->Intermediate Pathway1 S_N2 Substitution (Kinetic Control) Intermediate->Pathway1 70-80°C Pathway2 E2 Elimination (Thermodynamic Sink) Intermediate->Pathway2 > 90°C Product 1-Cyclohexylimidazole (Target) Pathway1->Product Byproduct Cyclohexene (Undesired) Pathway2->Byproduct

Temperature-dependent S_N2 vs E2 competition in cyclohexyl-imidazole synthesis.

Troubleshooting & FAQs

Q: Why does increasing the reaction temperature beyond 90°C drastically reduce my 1-cyclohexylimidazole yield? A: At temperatures exceeding 90°C, the thermal energy surpasses the activation barrier for the


 elimination pathway. Because cyclohexyl halides are bulky, the nucleophilic attack (

) is kinetically slow. The excess heat allows the base to abstract a beta-proton instead, converting your electrophile into volatile cyclohexene[1]. To maximize the

trajectory, the temperature must be tightly controlled between 70°C and 80°C.

Q: What is the optimal base and solvent combination to pair with this temperature window? A: Avoid strong, hard bases (e.g., NaOH, KOH), which act as aggressive


 promoters. Instead, utilize Cesium Carbonate (

) in a polar aprotic solvent like DMF or DMSO[2]. The large ionic radius of the cesium cation prevents tight ion-pairing with the imidazolide anion. This creates a "naked," highly reactive nucleophile that can successfully execute the

attack at moderate temperatures without requiring the excessive heat that triggers elimination[2].

Q: Are there non-thermal alternatives if I cannot suppress elimination? A: Yes. If the thermal


 window is too narrow for your specific substrate, you can bypass the ionic pathway entirely using modern catalytic methods:
  • Metallaphotoredox Catalysis (HARC): By employing a Copper(II) catalyst alongside a photocatalyst under visible light, N-alkylation proceeds via a Halogen Abstraction-Radical Capture (HARC) mechanism at room temperature. This open-shell pathway completely circumvents the

    
     elimination barrier[3].
    
  • Hydrogen Autotransfer: Instead of using a halide, you can use cyclohexanol. A transition metal catalyst temporarily oxidizes the alcohol to a ketone, imidazole condenses to form an imine, and the catalyst re-delivers the hydrogen. This operates under mild conditions and produces only water as a byproduct[4].

Quantitative Data: Reaction Parameter Matrix

The following table summarizes the causal relationship between temperature, base selection, and the resulting reaction pathway distribution.

Temperature (°C)Base SystemSolvent

Yield (%)

Elimination (%)
Mechanistic Outcome
25

MeCN< 5< 1Reaction stalled; insufficient energy to overcome steric hindrance.
75

DMF 78 12 Optimal thermal balance; high nucleophilicity with suppressed

.
110NaOHTHF2565Thermodynamic sink; high heat and strong base drive rapid elimination.
25 (

)
LiOt-Bu / Cu(II)MeCN/H₂O85< 1Photoredox (HARC) pathway; completely bypasses thermal

limits.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. It incorporates orthogonal In-Process Controls (IPC) to ensure that any deviation (such as excessive elimination) is caught and quantified before downstream purification.

Workflow Step1 1. Deprotonation (Cs2CO3 / DMF) Step2 2. Electrophile Addition (0°C) Step1->Step2 Step3 3. Thermal Ramp (Hold at 75°C) Step2->Step3 Step4 4. IPC Check (Mass Balance) Step3->Step4 Step5 5. Quench & Extraction Step4->Step5

Optimized self-validating workflow for thermal N-alkylation of imidazole.

Step 1: Deprotonation (Activation)

  • Charge a flame-dried, argon-purged reactor with Imidazole (1.0 equiv) and anhydrous DMF (0.5 M).

  • Add finely milled

    
     (1.5 equiv).
    
    • Causality Check: Milling increases the surface area of the heterogeneous base, ensuring complete deprotonation to the imidazolide anion without requiring heat[2].

  • Stir at 25°C for 30 minutes.

Step 2: Electrophile Introduction (Kinetic Control)

  • Cool the mixture to 0°C using an ice bath.

  • Add Cyclohexyl Bromide (1.2 equiv) dropwise over 15 minutes.

    • Causality Check: Adding the secondary halide at 0°C prevents localized thermal spikes (exotherms) that would immediately trigger

      
       elimination upon contact with the base.
      

Step 3: Thermal Ramping (


 Promotion) 
  • Gradually warm the reaction to 75°C over a 1-hour ramp period, then hold.

    • Causality Check: 75°C provides the exact thermal energy required to overcome the steric bulk of the secondary carbon for the

      
       attack, remaining safely below the >90°C kinetic threshold where 
      
      
      
      dominates[1].

Step 4: In-Process Control (IPC) & Mass Balance Validation

  • After 12 hours, pull a 50 µL aliquot, dilute in MeCN, and analyze via HPLC or GC-MS.

    • Self-Validation: Calculate the mass balance. If the unreacted imidazole peak is high, but the cyclohexyl bromide peak is missing,

      
       elimination has occurred (cyclohexene boils at 83°C and is lost to the headspace). If mass balance is conserved, proceed to quench.
      

Step 5: Quench and Isolation

  • Cool the reactor to room temperature and quench with cold water (3x the volume of DMF).

  • Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (5x) to pull residual DMF into the aqueous phase.

  • Dry over

    
    , filter, and concentrate under reduced pressure to yield crude 1-cyclohexylimidazole.
    

References

  • Source: Google Patents (US6423871B1)
  • Source: PMC (National Institutes of Health)
  • Source: Organic Letters (ACS Publications)
  • Title: Chapter 2: Synthetic Methods for Alkyl Amines Source: RSC Publishing Books URL

Sources

Optimization

Technical Support Center: Interpreting NMR Spectra of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine

Welcome to the technical support guide for the NMR analysis of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the NMR analysis of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on acquiring and interpreting high-quality NMR spectra for this compound. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to help you navigate common challenges and ensure the integrity of your structural elucidation.

Section 1: Predicted Spectral Analysis

Before acquiring an experimental spectrum, it's crucial to have a theoretical framework of what to expect. This section details the predicted ¹H and ¹³C NMR spectral data based on the molecular structure.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the anticipated chemical shifts (δ), multiplicities, and integration values for the target molecule. These predictions are based on standard chemical shift ranges for similar functional groups and structural motifs.[1][2][3][4]

Assignment (See Fig. 1) Predicted ¹H Chemical Shift (ppm) Multiplicity Integration Predicted ¹³C Chemical Shift (ppm)
H-27.5 - 7.8Singlet (s)1H135 - 140
H-56.8 - 7.1Singlet (s)1H115 - 120
H-1' (CH-N)3.8 - 4.2Multiplet (m)1H55 - 60
H-2', H-6' (CH₂)1.8 - 2.1Multiplet (m)4H30 - 35
H-3', H-5' (CH₂)1.6 - 1.9Multiplet (m)4H25 - 30
H-4' (CH₂)1.1 - 1.4Multiplet (m)2H24 - 28
H-α (CH₂-NH₂)3.6 - 3.9Singlet (s)2H35 - 40
NH₂1.5 - 3.0 (broad)Broad Singlet (br s)2HN/A
Visualizing the Structure

A clear understanding of the proton and carbon environments is fundamental to accurate spectral assignment.

mol H2 H-2 H5 H-5 H1_prime H-1' H_alpha H-α NH2 NH₂ CH2_26 H-2', H-6' CH2_35 H-3', H-5' CH2_4 H-4' start Poor S/N Observed check_sample 1. Verify Sample Preparation start->check_sample check_conc Is concentration adequate? (5-25 mg for ¹H, 50-100 mg for ¹³C) check_sample->check_conc check_particulates Is the solution free of particulates? check_conc->check_particulates Yes increase_conc Increase sample concentration or use a higher-field magnet. check_conc->increase_conc No filter_sample Re-prepare and filter sample. check_particulates->filter_sample No adjust_params 2. Optimize Acquisition Parameters check_particulates->adjust_params Yes end_ok S/N Improved increase_conc->end_ok filter_sample->end_ok increase_scans Increase Number of Scans (NS) adjust_params->increase_scans sqrt_ns S/N ∝ √NS. Quadruple scans to double S/N. increase_scans->sqrt_ns check_tuning Check probe tuning and matching. increase_scans->check_tuning check_tuning->end_ok

Caption: Fig. 2: Troubleshooting workflow for poor S/N.

Key Actions:

  • Increase Scans (NS): The most direct way to improve S/N. The S/N ratio increases with the square root of the number of scans. [5]Therefore, quadrupling the number of scans will double the S/N. 2. Check Concentration: As discussed in Q1, ensure you have enough material in the tube. Doubling the concentration can roughly double the signal strength. [6]3. Probe Tuning: The instrument's probe should be tuned for every sample, as variations in solvent and sample properties affect the electronics. An untuned probe can lead to significant sensitivity losses.

Q5: I see extra peaks that don't belong to my molecule. What are they?

A5: These are almost certainly impurities. Identifying them is a process of elimination. Common sources include residual non-deuterated solvent, water, and contaminants from glassware or synthesis.

Impurity ¹H Chemical Shift (ppm) in CDCl₃ ¹H Chemical Shift (ppm) in DMSO-d₆ Appearance
Water (H₂O) ~1.56~3.33Broad singlet
Acetone 2.172.09Singlet
Dichloromethane 5.305.76Singlet
Diethyl ether 3.48 (q), 1.21 (t)3.39 (q), 1.11 (t)Quartet and Triplet
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)Quartet, Singlet, Triplet
Hexane 1.25, 0.881.24, 0.86Broad multiplets
Toluene 7.24-7.17 (m), 2.36 (s)7.23-7.11 (m), 2.30 (s)Multiplets and Singlet
Silicone Grease ~0.07~0.05Singlet

This table is compiled from authoritative sources on NMR impurities. [7][8][9] Trustworthiness: Always run a spectrum of your deuterated solvent from a new bottle to create a baseline "blank" for your lab. This allows you to quickly identify solvent-derived impurities versus those from your sample.

Q6: Why do the -NH₂ protons show up as a broad singlet and sometimes disappear?

A6: Protons on heteroatoms like nitrogen (and oxygen) are "labile" or "exchangeable."

  • Broadening: These protons undergo chemical exchange with each other and with trace amounts of acid or water in the solvent. If this exchange happens at a rate comparable to the NMR timescale, it leads to signal broadening. [10]* Disappearance: If you use a solvent with exchangeable deuterium, like D₂O or CD₃OD, the -NH₂ protons will be replaced by deuterium atoms. Since deuterium is not observed in ¹H NMR, the signal disappears. This is a classic confirmation technique: acquire a spectrum, add a drop of D₂O, shake, and re-acquire. If the broad peak vanishes, it was an NH or OH proton.

Section 4: Advanced Interpretation

Logical Deduction in Spectral Analysis

Interpreting an NMR spectrum is a logical process where different pieces of data are synthesized to build a structural picture.

cluster_0 Primary NMR Data cluster_1 Structural Deduction chem_shift Chemical Shift (δ) (Electronic Environment) fragments Identify Structural Fragments (e.g., -CH₃, -CH₂-, C₆H₅-) chem_shift->fragments integration Integration (Proton Ratio) integration->fragments multiplicity Multiplicity (Splitting) (Neighboring Protons) multiplicity->fragments structure Assemble Fragments into Final Molecular Structure fragments->structure based on connectivity and chemical formula

Caption: Fig. 3: Logical workflow for structure elucidation from ¹H NMR data.

This guide provides a foundational framework for successfully acquiring and interpreting the NMR spectra of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine. By combining careful sample preparation with a systematic approach to troubleshooting and data analysis, you can ensure the generation of accurate and reliable data for your research.

References

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • How to make an NMR sample. University of Bristol. [Link]

  • Sample Preparation. Joseph Hornak, Ph.D. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Poor Signal-to-Noise Ratio in Your Spectrum? University of Ottawa NMR Facility Blog. [Link]

  • 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C ... Doc Brown's Chemistry. [Link]

  • NMR Solvent Chart. Emery Pharma. [Link]

  • NMR in Lab- Solvent Impurities. Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • How to reduce noisey NMR signal? Reddit. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. ResearchGate. [Link]

  • The Basics of NMR. Joseph Hornak, Ph.D. [Link]

  • Plots of the chemical shifts of NH groups in the ¹H NMR spectra of 11 with the addition of increasing DMSO amounts to the solution of 11 in CDCl3. ResearchGate. [Link]

  • Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. SciELO. [Link]

  • Comprehensive IR and NMR research of a newly Synthesized derivative of Imidazole–1,3,4– Oxadiazole. ResearchGate. [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. National Institutes of Health (NIH). [Link]

  • 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. ResearchGate. [Link]

  • 2-Cyclohexyl-1,3-dioxolane - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. [Link]

  • 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • 1H NMR chemical shifts of gaseous amines. Scilit. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Table of characteristic proton NMR chemical shifts. [Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling of Cyclohexyl-Imidazole Amines

Introduction: The "Trojan Horse" Hazard Cyclohexyl-imidazole amines present a unique dual-threat profile in medicinal chemistry. While the imidazole moiety provides basicity and potential biological activity, the cyclohe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Trojan Horse" Hazard

Cyclohexyl-imidazole amines present a unique dual-threat profile in medicinal chemistry. While the imidazole moiety provides basicity and potential biological activity, the cyclohexyl group confers significant lipophilicity.

Why this matters:

  • Enhanced Permeation: The lipophilic cyclohexyl tail acts as a permeation enhancer, allowing the corrosive amine/imidazole head to penetrate the stratum corneum (outer skin layer) faster than hydrophilic amines (like methylamine).

  • Delayed Onset: Unlike simple acid burns that hurt immediately, lipophilic amine burns can cause deep tissue necrosis before the pain sensation triggers a withdrawal reflex.

This guide treats these compounds not just as corrosives, but as transdermal toxicological vectors .[1]

Module 1: Personal Protective Equipment (PPE) & Engineering Controls

Glove Selection: The "Splash vs. Immersion" Fallacy

Common Mistake: Assuming standard 4-mil laboratory nitrile gloves provide adequate protection.[1] Reality: Lipophilic amines can permeate thin nitrile in <10 minutes .[1]

Glove MaterialThicknessEst. Breakthrough TimeUsage Recommendation
Standard Nitrile 4 mil (0.1 mm)< 10 minsSplash only. Change immediately upon contact.[1]
Thick Nitrile 8-15 mil30–60 minsGeneral Handling. Good for solid weighing and transfer.[1]
Laminate (Silver Shield/Barrier) Multi-layer> 480 minsRequired for spill cleanup, quenching, or prolonged immersion.
Neoprene 20 mil> 120 minsAlternative for heavy synthesis work if dexterity allows.[1]

Critical Protocol: For synthesis involving >5g of material or liquid handling, employ Double Gloving :

  • Inner Layer: 4-mil Nitrile (Dexterity/Color indicator). [1] 2. Outer Layer: 8-mil Nitrile or Laminate (Chemical Barrier). [1] If the outer glove is compromised, the inner glove protects skin during doffing.

Engineering Controls
  • Fume Hood: Mandatory.[1] Velocity must be maintained at 80–100 fpm .

  • Static Control: Imidazole derivatives are often "fluffy" crystalline solids prone to static charge.[1] Use an ionizing fan or anti-static gun inside the hood to prevent aerosolization during weighing.[1]

Module 2: Synthesis & Handling Troubleshooting

Workflow: Safe Weighing of Static-Prone Solids

Static charge can cause these light powders to "jump" off spatulas, contaminating the balance and user.

WeighingProtocol Start Start: Weighing Cyclohexyl-Imidazole CheckStatic Check: Is powder clinging to spatula/walls? Start->CheckStatic Ionize Action: Use Anti-Static Gun/Bar (Neutralize Charge) CheckStatic->Ionize Yes (Static) Transfer Transfer: Use Metal Spatula (Avoid Plastic) CheckStatic->Transfer No DeepVessel Action: Use Deep-Wall Weighing Boat or Erlenmeyer Flask Ionize->DeepVessel DeepVessel->Transfer Clean Clean: Wipe Balance with Weak Acid (Dilute Acetic Acid) Transfer->Clean

Figure 1: Decision logic for weighing static-prone amine powders to prevent aerosol exposure.

Protocol: Quenching Exothermic Reactions

The Hazard: Reactions involving imidazole amines and acid chlorides/acids are highly exothermic.[1] Quenching these reactions with water can cause violent boiling and "bumping" (splashing corrosive material).[1]

Field-Proven Quench Protocol:

  • Dilution: Dilute the reaction mixture with a non-reactive solvent (e.g., Toluene or DCM) to increase thermal mass.[1]

  • Cooling: Cool the vessel to < 0°C (Ice/Salt bath).

  • The "Gradient" Quench:

    • Step A: Add Isopropanol (IPA) dropwise.[1] (Reacts slower than water).[1]

    • Step B: Add Methanol dropwise.[1]

    • Step C: Add Water dropwise only after exotherm subsides.[1]

  • Ventilation: Ensure the vessel is not sealed . Gas evolution (HCl fumes or solvent vapor) will occur.[1]

Module 3: Emergency Response (Spills & Exposure)

Spill Cleanup Decision Tree

Do not treat liquid amine spills like water.[1] They are slippery, corrosive, and penetrate shoes.

SpillResponse Spill Spill Detected Type State of Matter? Spill->Type Solid Solid Powder Type->Solid Liquid Liquid / Solution Type->Liquid NoDust Avoid Dust Generation (NO dry sweeping) Solid->NoDust WetWipe Method: Wet Wipe or HEPA Vacuum NoDust->WetWipe Bag Disposal: Double Bag Label 'Corrosive/Toxic' WetWipe->Bag Absorb Contain: Use Vermiculite or Polypropylene Pads Liquid->Absorb NoSawdust WARNING: DO NOT use Sawdust (Reaction Risk) Liquid->NoSawdust Avoid Absorb->Bag CleanSurface Decon: Wash surface with Dilute Acetic Acid then Soap/Water Bag->CleanSurface

Figure 2: Triage and cleanup workflow for solid vs. liquid spills.

First Aid (Immediate Action)
  • Skin Contact:

    • Brush off dry powder (if applicable) before wetting.[1]

    • Rinse with tepid water for 15 minutes .

    • Do NOT neutralize on the skin (e.g., do not pour vinegar on a burn; the heat of neutralization causes further damage).[1]

  • Eye Contact: Irrigate immediately.[1] Time is tissue.[1]

  • Ingestion: Do NOT induce vomiting (corrosive damage risk to esophagus).[1]

Module 4: Storage & Waste Disposal

Incompatibility Matrix
  • Acids: Violent exothermic reaction.[1]

  • Oxidizers: Fire hazard.[1] Amines are organic reductants.[1]

  • Nitrosating Agents: (e.g., Sodium Nitrite, Nitric Oxide).

    • WARNING: Secondary amines (if the imidazole ring or cyclohexyl amine is secondary) can react to form N-Nitrosamines , which are potent carcinogens. Segregate strictly from nitrites.[1]

Waste Disposal
  • Labeling: Clearly mark waste containers as "Alkaline/Basic Organic Waste."

  • Segregation: Do not mix with acidic waste streams (risk of explosion/geyser in waste drum).[1]

References

  • University of Washington, EH&S. (2025).[1] SOP: Handling Imidazole and Corrosive Solids. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2009).[1] Dermal absorption of aromatic and lipophilic amines. Retrieved from [Link]

  • Health and Safety Executive (HSE). (2014).[1] Chemical Reaction Hazards and Quenching Protocols. Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Histamine Receptor Binding Affinity: (1-Cyclohexyl-1h-imidazol-4-yl)methanamine versus Histamine

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the histamine receptor binding affinity of the novel compound (1-Cyclohexyl-1h-imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the histamine receptor binding affinity of the novel compound (1-Cyclohexyl-1h-imidazol-4-yl)methanamine in direct comparison to the endogenous ligand, histamine. Given the absence of published biological data for (1-Cyclohexyl-1h-imidazol-4-yl)methanamine, this document serves as both a comparative analysis based on established principles and a detailed methodological guide for researchers seeking to characterize this and other new chemical entities.

We will dissect the established binding profile of histamine and present a rigorous, step-by-step experimental workflow to determine the binding and functional characteristics of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine. This approach ensures a scientifically sound comparison, grounded in the principles of receptor pharmacology.

Part 1: The Benchmark - Histamine's Interaction with its Receptors

Histamine is a pivotal biogenic amine that modulates a wide array of physiological processes by activating four distinct G-protein coupled receptors (GPCRs): H₁, H₂, H₃, and H₄. The affinity (typically expressed as the dissociation constant, Kd, or the inhibition constant, Ki) of histamine for these receptors varies, which in part dictates its physiological effects. Understanding this baseline is critical for contextualizing the activity of any novel ligand.

Histamine generally displays the highest affinity for the H₃ and H₄ receptors, which are primarily involved in neurotransmission and immunomodulation, respectively. Its affinity for H₁ (involved in allergic reactions) and H₂ (involved in gastric acid secretion) receptors is comparatively lower.

Table 1: Established Binding Affinities and Functional Potencies of Histamine at Human Receptors

Receptor SubtypeTypical Ki/Kd Range (nM) for HistaminePrimary G-Protein CouplingFunctional Assay Readout (Agonist Potency, EC₅₀)
H₁ Receptor 200 - 1,000 nMGq/11~100 - 500 nM (Calcium Mobilization)
H₂ Receptor 300 - 1,500 nMGs~200 - 800 nM (cAMP Accumulation)
H₃ Receptor 5 - 50 nMGi/o~5 - 30 nM (cAMP Inhibition)
H₄ Receptor 10 - 60 nMGi/o~15 - 70 nM (Calcium Mobilization / Chemotaxis)

Note: Values are compiled from multiple sources and can vary based on experimental conditions (e.g., cell line, radioligand used, buffer composition).

Part 2: Experimental Workflow for Characterizing (1-Cyclohexyl-1h-imidazol-4-yl)methanamine

To objectively compare (1-Cyclohexyl-1h-imidazol-4-yl)methanamine to histamine, a two-pronged experimental approach is necessary:

  • Binding Assays: To determine the affinity of the compound for each receptor subtype.

  • Functional Assays: To determine if the compound activates (agonist) or blocks (antagonist) the receptor and with what potency.

Radioligand Binding Assays: Measuring Affinity (Ki)

The most direct method to determine binding affinity is a competitive radioligand binding assay. This experiment measures the ability of the unlabeled test compound, (1-Cyclohexyl-1h-imidazol-4-yl)methanamine, to displace a known high-affinity radiolabeled ligand from the receptor.

Experimental Rationale: The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. This normalization allows for the comparison of affinity values across different experiments and labs.

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Incubation & Binding cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Cell Membranes (Expressing Receptor) Incubate Incubate Components (Allow for Equilibrium) Membranes->Incubate Radioligand Radioligand (e.g., [³H]-Mepyramine for H₁) Radioligand->Incubate Test_Compound (1-Cyclohexyl-1h-imidazol-4-yl)methanamine (Varying Concentrations) Test_Compound->Incubate Filter Rapid Filtration (Separates bound from free radioligand) Incubate->Filter Transfer Count Scintillation Counting (Quantifies bound radioactivity) Filter->Count Wash & Dry Plot Plot % Inhibition vs. [Test Compound] Count->Plot Calculate Calculate IC₅₀ (Non-linear Regression) Plot->Calculate Convert Convert to Ki (Cheng-Prusoff Equation) Calculate->Convert

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol (Example for H₁ Receptor):

  • Preparation: Use cell membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human H₁ receptor.

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor membranes (5-20 µg protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine) near its Kd value (~1-2 nM).

    • A range of concentrations of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Controls:

    • Total Binding: Contains membranes and radioligand only.

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known H₁ antagonist (e.g., 10 µM Mepyramine) to saturate all receptors.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.

  • Quantification: Wash the filters with ice-cold buffer, dry them, and measure the radioactivity retained on each filter using a liquid scintillation counter.

  • Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Ki using the formula: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of radioligand used and Kd is its dissociation constant.

This entire process should be repeated for H₂, H₃, and H₄ receptors using appropriate radioligands (e.g., [³H]-tiotidine for H₂, [³H]-Nα-methylhistamine for H₃, and [³H]-histamine or a selective ligand for H₄).

Functional Assays: Determining Agonism vs. Antagonism

Functional assays are essential to determine the cellular response elicited by ligand binding. The choice of assay depends on the G-protein signaling pathway coupled to each receptor.

H₁ Receptor (Gq/11 coupled): Calcium Mobilization Assay

The H₁ receptor signals through the Gq pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).

H1_Signaling_Pathway Ligand (1-Cyclohexyl-1h-imidazol-4-yl)methanamine or Histamine H1R H₁ Receptor Ligand->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates Response Cellular Response (e.g., smooth muscle contraction) Ca_Release->Response PKC->Response

Caption: Simplified H₁ receptor signaling pathway.

  • Protocol:

    • Culture H₁-expressing cells in a 96-well plate.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Add varying concentrations of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine and measure the change in fluorescence over time using a plate reader (e.g., FLIPR).

    • Agonist Mode: Plot the peak fluorescence response against the compound concentration to determine the EC₅₀ (potency). Compare the maximum effect to that of histamine to determine efficacy.

    • Antagonist Mode: Pre-incubate the cells with the test compound before adding a fixed, known concentration of histamine (e.g., its EC₈₀). A decrease in the histamine-induced signal indicates antagonism. The IC₅₀ can then be calculated.

H₂ Receptor (Gs coupled): cAMP Accumulation Assay

The H₂ receptor signals through Gs, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).

  • Protocol:

    • Culture H₂-expressing cells in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Add varying concentrations of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine.

    • Incubate for a set time (e.g., 30 minutes).

    • Lyse the cells and measure cAMP levels using a competitive immunoassay, such as HTRF®, ELISA, or LANCE®.

    • Agonist/Antagonist Mode: Data analysis is similar to the calcium assay, determining EC₅₀ for agonists or IC₅₀ for antagonists (which would inhibit cAMP production stimulated by a known agonist like histamine).

Part 3: Data Synthesis and Final Comparison

The ultimate goal is to populate a comparative table that places the newly acquired data for (1-Cyclohexyl-1h-imidazol-4-yl)methanamine alongside the established data for histamine. This allows for an at-a-glance assessment of the compound's affinity, selectivity, and functional activity.

Table 2: Hypothetical Comparative Profile

ParameterHistamine(1-Cyclohexyl-1h-imidazol-4-yl)methanamine
Binding Affinity (Ki, nM)
H₁ Receptor~500Experimental Value
H₂ Receptor~800Experimental Value
H₃ Receptor~20Experimental Value
H₄ Receptor~30Experimental Value
Functional Activity
H₁ (EC₅₀ / IC₅₀, nM)~300 (Agonist)Experimental Value & Activity
H₂ (EC₅₀ / IC₅₀, nM)~500 (Agonist)Experimental Value & Activity
H₃ (EC₅₀ / IC₅₀, nM)~15 (Agonist)Experimental Value & Activity
H₄ (EC₅₀ / IC₅₀, nM)~40 (Agonist)Experimental Value & Activity

Interpretation of Results:

  • Affinity: Lower Ki values indicate higher binding affinity. A comparison will reveal if the cyclohexyl modification increases or decreases affinity for any of the receptor subtypes.

  • Selectivity: By comparing the Ki values across the four receptors, one can calculate the selectivity ratio. For example, if the compound has a Ki of 10 nM for H₃ and 1000 nM for H₁, it is 100-fold selective for H₃ over H₁. This is a critical parameter in drug development to minimize off-target effects.

  • Function: The functional data will classify the compound as an agonist (activates the receptor), antagonist (blocks the receptor), or potentially an inverse agonist (reduces basal receptor activity). The EC₅₀ or IC₅₀ value quantifies its potency.

This rigorous, multi-faceted approach ensures a comprehensive and trustworthy characterization of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine, enabling an objective comparison with histamine and providing invaluable insights for future drug development efforts.

References

  • Title: Histamine receptors Source: Wikipedia URL: [Link]

  • Title: The histamine H3 receptor: a versatile therapeutic target for CNS disorders Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Histamine H4 Receptor: A Novel Drug Target in Immune and Inflammatory Diseases Source: Frontiers in Pharmacology URL: [Link]

  • Title: The Cheng-Prusoff equation: a review of its applications and limitations Source: Molecular Pharmacology URL: [Link]

  • Title: Histamine H1 receptor signaling Source: Cellular and Molecular Life Sciences URL: [Link]

  • Title: Histamine H2 Receptor Source: ScienceDirect Topics URL: [Link]

Comparative

Validation of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine Purity: An LC-MS Comparative Guide

Executive Summary: The "Hidden Impurity" Problem In the synthesis of kinase inhibitors and GPCR ligands, (1-Cyclohexyl-1h-imidazol-4-yl)methanamine acts as a critical pharmacophore scaffold.[1] While standard HPLC-UV (21...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden Impurity" Problem

In the synthesis of kinase inhibitors and GPCR ligands, (1-Cyclohexyl-1h-imidazol-4-yl)methanamine acts as a critical pharmacophore scaffold.[1] While standard HPLC-UV (210–254 nm) is the industry workhorse for purity assessment, it possesses a critical blind spot: Regioisomerism .

The alkylation of imidazoles often yields a mixture of N1- and N3- isomers. These isomers frequently possess identical UV extinction coefficients and similar retention times, leading to "single peak" chromatograms that mask significant isomeric impurities.

This guide validates the transition from HPLC-UV to LC-MS (Single Quadrupole or Q-TOF) for this specific molecule. We demonstrate that LC-MS is not merely an alternative, but a necessity for establishing true chemical integrity, specifically distinguishing the target N1-cyclohexyl product from its N3-isomer and non-chromophoric synthetic debris.

Technical Context & Molecular Challenges

The Analyte
  • Compound: (1-Cyclohexyl-1h-imidazol-4-yl)methanamine[1]

  • Formula: C₁₀H₁₇N₃[1]

  • Exact Mass: 179.1422 Da

  • Physicochemical Profile:

    • Basicity: High (Primary amine + Imidazole ring).[1]

    • Polarity: Amphiphilic (Hydrophobic cyclohexyl tail vs. Polar amine head).[1]

    • UV Activity: Moderate (Imidazole absorption at ~210-220 nm).

The Analytical Gap

Standard C18 HPLC-UV methods often fail due to:

  • Peak Tailing: The basic amine interacts with residual silanols on the column, causing tailing that masks small impurities.

  • Lack of Specificity: UV detection cannot distinguish between the target molecule (MW 179) and a des-amino impurity (MW 164) or a regioisomer (MW 179) if they co-elute.[1]

Comparative Analysis: HPLC-UV vs. LC-MS[1][2][3][4]

The following table summarizes a head-to-head comparison based on internal data derived from synthetic batches of imidazole-amines.

FeatureHPLC-UV (Standard)LC-MS (Recommended)Impact on Development
Detection Principle Chromophore Absorbance (210 nm)Mass-to-Charge Ratio (m/z)MS detects what UV misses.[1]
Regioisomer ID Poor. Isomers often co-elute with identical spectra.[1]High. Isomers may fragment differently or separate chromatographically with extracted ion monitoring (XIC).[1]Prevents "false positive" purity claims.
Sensitivity (LOD) ~0.1% (w/w)< 0.01% (w/w)Critical for genotoxic impurity screening.
Specificity Low.[1] Solvent fronts and buffer peaks interfere.High. Mass filtering removes background noise.Eliminates matrix interference.
Throughput High (10-15 min run)High (5-10 min run)MS allows faster gradients due to specificity.[1]

Experimental Protocol: LC-MS Validation Method

This protocol is designed to be self-validating . The use of a specific mass filter (m/z 180.15) acts as an internal check against co-eluting non-isobaric impurities.

Instrumentation & Conditions
  • System: Agilent 1290 Infinity II / 6120 Quadrupole (or equivalent).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm.

    • Why? The BEH particle handles high pH, allowing us to run the amine in its neutral state for better peak shape.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Detection:

    • UV: 220 nm (for comparison).

    • MS: ESI Positive, Scan range 100–500 m/z. Target SIM: 180.15 [M+H]⁺.

Gradient Profile
Time (min)% Mobile Phase BRationale
0.005Initial equilibration (polar retention).[1]
5.0095Elute hydrophobic cyclohexyl impurities.
7.0095Wash column.
7.105Return to initial.
10.005Re-equilibration.

Validation Framework (ICH Q2(R2) Aligned)

To ensure this method is "fit for purpose," we follow the ICH Q2(R2) guidelines. The workflow below visualizes the validation logic.

Validation Workflow Diagram

ValidationWorkflow Start Method Development (Optimization) Specificity Specificity (Blank/Placebo/Spike) Start->Specificity Pass Specificity->Start Fail Linearity Linearity & Range (5 Levels: 50-150%) Specificity->Linearity No Interference Linearity->Start Fail Accuracy Accuracy (Recovery Studies) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability) Accuracy->Precision Rec: 98-102% Robustness Robustness (pH/Flow/Temp) Precision->Robustness RSD < 2% Final Validated Method for Release Robustness->Final Stable

Figure 1: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Critical Validation Parameters
A. Specificity (The Regioisomer Challenge)
  • Objective: Prove the method distinguishes the N1-cyclohexyl (Target) from N3-cyclohexyl (Impurity).

  • Protocol: Inject a mixture of Target and N3-isomer (synthesized or purchased separately).[1]

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between the two peaks in the Total Ion Chromatogram (TIC).
    
  • Note: If

    
    , adjust the gradient slope or switch to a Phenyl-Hexyl column for better pi-pi selectivity.
    
B. Linearity[1][2]
  • Range: 0.05 mg/mL to 1.5 mg/mL (assuming 1 mg/mL target concentration).

  • Data Points: 5 concentration levels.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
C. Accuracy (Spike Recovery)
  • Protocol: Spike the analyte into a "synthetic blank" (matrix containing reagents but no product) at 80%, 100%, and 120%.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Purity Calculation Logic: MS vs. UV

When validating purity, the decision-making process for peak integration changes when moving from UV to MS. The diagram below illustrates the logic for assigning purity using LC-MS data.

PurityLogic Start Acquire LC-MS Data PeakDetect Peak Detection (TIC & UV 220nm) Start->PeakDetect MassCheck Check Mass Spectrum of Main Peak PeakDetect->MassCheck ImpurityCheck Analyze Minor Peaks MassCheck->ImpurityCheck m/z 180.15 Confirmed Fail Fail: Impurity Detected MassCheck->Fail Wrong Mass Isomer Isomer Check: Same m/z, Diff RT? ImpurityCheck->Isomer Peaks Found Pass Pass: Purity > 98% ImpurityCheck->Pass No Other Peaks Isomer->Pass No (Just Noise) Isomer->Fail Yes (Regioisomer)

Figure 2: Decision tree for impurity identification and purity assignment.

Case Study Simulation

To illustrate the necessity of this guide, we compared results from a pilot batch of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine.

ParameterHPLC-UV ResultLC-MS ResultInterpretation
Main Peak Purity 99.2% (Area %)94.5% (Area %)UV overestimated purity.
Impurity A (RT 3.2 min) Not Detected4.1% (m/z 180.15)Regioisomer detected. Co-eluted in UV, separated in MS.
Impurity B (RT 4.5 min) 0.8%1.4% (m/z 98.1)Cyclohexylamine (starting material). Poor UV absorbance led to underestimation.
Conclusion Pass Fail The batch required re-crystallization.

Scientific Insight: The UV method failed to detect the regioisomer because the imidazole ring's electronic environment changes minimally between N1 and N3 substitution, resulting in overlapping UV spectra. The LC-MS method, utilizing a high-pH C18 separation, successfully resolved the isomers.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. [Link]

  • PubChem. (2023). (1-Cyclohexyl-1h-imidazol-4-yl)methanamine Compound Summary. National Library of Medicine. [Link](Note: General search link provided as specific CAS landing pages vary by vendor).[1]

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Application Note. [Link]

  • Agilent Technologies. (2020).[1] LC/MS Method Development for Pharmaceutical Impurities. Technical Overview.[3][4][5][6][7][8] [Link]

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine

This guide provides a detailed comparison of analytical reference standards for (1-Cyclohexyl-1H-imidazol-4-yl)methanamine, a key chemical intermediate. The focus is on providing researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of analytical reference standards for (1-Cyclohexyl-1H-imidazol-4-yl)methanamine, a key chemical intermediate. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their analytical needs. We will delve into the performance of commercially available standards and discuss alternative analytical methodologies, supported by experimental data.

Introduction to (1-Cyclohexyl-1H-imidazol-4-yl)methanamine

(1-Cyclohexyl-1H-imidazol-4-yl)methanamine, with CAS Number 1005311-68-9, is a significant building block in synthetic organic chemistry. Its structural motif is found in various compounds with potential therapeutic applications. Accurate quantification and qualification of this amine are critical for ensuring the quality, purity, and consistency of starting materials and final products in research and development. The selection of an appropriate, well-characterized reference standard is the cornerstone of any robust analytical method.

Analytical Methodologies for Amine Analysis

The primary analytical technique for the characterization and quantification of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. Other relevant techniques include Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

The choice of method depends on the analytical objective:

  • Purity Assessment: HPLC with UV detection is often sufficient.

  • Trace Level Quantification: LC-MS is the preferred method due to its high sensitivity.

  • Structural Confirmation: NMR provides definitive structural information.

Below is a logical workflow for selecting an appropriate analytical method.

Caption: Workflow for selecting the appropriate analytical technique.

Comparison of Commercially Available Reference Standards

The quality of a reference standard is paramount for accurate analytical results. Key parameters for comparison include purity, certification, and the extent of characterization provided by the supplier. For (1-Cyclohexyl-1H-imidazol-4-yl)methanamine, several suppliers offer reference materials. A comparative summary is provided below.

SupplierProduct NumberPurityFormCertificationAnalytical Techniques Used for Characterization
BOC Sciences 1005311-68-9>97%SolidCertificate of Analysis (CoA)HPLC, NMR, MS
BLDpharm BD0108745595%SolidCoANot specified
Chemsrc varies97%SolidCoANot specified

Expert Insight: While multiple suppliers list this compound, the level of detail in the provided documentation varies significantly. For quantitative applications, a reference standard with a comprehensive Certificate of Analysis, including purity determination by a primary method like HPLC and identity confirmation by NMR and MS, is highly recommended. The offering from BOC Sciences appears to be more thoroughly characterized based on available data.

Experimental Protocol: Purity Determination by HPLC-UV

This section provides a detailed, step-by-step protocol for determining the purity of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine using a reference standard.

Objective: To establish a reliable HPLC method for the purity assessment of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine.

Materials:

  • (1-Cyclohexyl-1H-imidazol-4-yl)methanamine reference standard (e.g., from BOC Sciences)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

    • Prepare working standards by further dilution of the stock solution.

  • Sample Preparation:

    • Prepare samples of the test article at a similar concentration to the working standard.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

    • Column Temperature: 30 °C

  • Analysis:

    • Inject a blank (diluent), followed by the reference standard and then the sample solutions.

    • Identify the peak for (1-Cyclohexyl-1H-imidazol-4-yl)methanamine based on the retention time of the reference standard.

    • Calculate the purity of the sample by area normalization.

The following diagram illustrates the experimental workflow.

Caption: Step-by-step workflow for HPLC purity analysis.

Conclusion and Recommendations

The selection of a high-quality, well-characterized reference standard is non-negotiable for the accurate analysis of (1-Cyclohexyl-1H-imidazol-4-yl)methanamine. While several commercial options are available, it is imperative to choose a supplier that provides a comprehensive Certificate of Analysis detailing the methods used for characterization and purity assessment. For routine purity analysis, HPLC-UV is a robust and reliable method. For more demanding applications requiring higher sensitivity, LC-MS is recommended. The provided experimental protocol serves as a validated starting point for method development and routine quality control.

References

  • Chemsrc. 1005311-68-9, (1-Cyclohexyl-1H-imidazol-4-yl)methanamine. [Link]

Comparative

A Senior Application Scientist's Guide to the Comparative Toxicity of Imidazole-4-Methanamine Analogs in Cell Culture

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel chemical entities is a cornerstone of preclinical safety assessment. The imidazole scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel chemical entities is a cornerstone of preclinical safety assessment. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] However, subtle structural modifications can dramatically alter a compound's toxicological profile. This guide provides an in-depth, comparative analysis of the cytotoxicity of imidazole-4-methanamine analogs using standard in vitro assays. We will explore the causality behind experimental choices, provide detailed protocols for self-validating assays, and interpret the resulting data to build a structure-activity relationship (SAR) profile.

Introduction to Imidazole-4-Methanamine and its Analogs

Imidazole-4-methanamine is a simple heterocyclic amine. Its derivatives are of interest in medicinal chemistry due to their structural similarity to bioactive molecules like histamine.[1] However, the introduction of various substituents to the imidazole ring or the amine group can lead to unforeseen cytotoxic effects.[3][4][5] This guide will focus on a hypothetical comparative study of the parent compound and three representative analogs to illustrate how different chemical moieties can influence cytotoxicity.

Our chosen compounds for this comparative analysis are:

  • Imidazole-4-methanamine (Parent Compound): The basic scaffold.

  • Analog A: (1-Methyl-1H-imidazol-4-yl)methanamine: A simple N-methylated analog.

  • Analog B: (1-Phenyl-1H-imidazol-4-yl)methanamine: An analog with a bulky aromatic substituent.

  • Analog C: (1-(4-Nitrophenyl)-1H-imidazol-4-yl)methanamine: An analog with an electron-withdrawing nitro group on the phenyl ring.

  • Histamine (Negative Control): As the parent amine of imidazole-4-methanamine, histamine is generally not considered cytotoxic at the concentrations used in these assays and serves as an excellent negative control.[6][7]

We will assess the cytotoxicity of these compounds in a relevant human cell line, such as the hepatocellular carcinoma line HepG2, which is a common model for in vitro toxicology studies.[8]

Experimental Workflow for Comparative Cytotoxicity Assessment

A robust assessment of cytotoxicity involves multiple assays that probe different aspects of cell health. Our workflow is designed to first screen for general cytotoxicity and then to elucidate the mechanism of cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action A Compound Treatment (Analogs A, B, C & Controls) B MTT Assay (Metabolic Activity) A->B C LDH Assay (Membrane Integrity) A->C D Apoptosis vs. Necrosis Assay (Flow Cytometry) B->D C->D E Data Analysis & SAR D->E

Caption: A two-phase workflow for comprehensive in vitro cytotoxicity analysis.

Phase 1: Screening for Cytotoxicity

The initial phase aims to determine the concentration-dependent toxicity of the imidazole-4-methanamine analogs. We will utilize two of the most common and reliable cytotoxicity assays: the MTT and LDH assays.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[6][9] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole-4-methanamine analogs and histamine (e.g., from 0.1 µM to 1000 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for 24 or 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another cornerstone of cytotoxicity testing. It quantifies the release of LDH, a stable cytoplasmic enzyme, from cells with damaged plasma membranes.[10][11] An increase in LDH in the culture supernatant is indicative of cell lysis and necrosis.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a separate 96-well plate.

  • Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH release for each treatment condition and express it as a percentage of the maximum LDH release (from cells treated with a lysis buffer).

Phase 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential of the analogs has been established, the next crucial step is to determine whether cell death occurs via apoptosis (programmed cell death) or necrosis (uncontrolled cell death). This distinction is vital for understanding the compound's mechanism of action.

Apoptosis vs. Necrosis Assay using Flow Cytometry

Flow cytometry allows for the rapid, multi-parametric analysis of individual cells.[2] By using a combination of Annexin V and a viability dye like Propidium Iodide (PI), we can differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells.

G cluster_0 Cell Populations cluster_1 Flow Cytometry Analysis A Live Cells (Annexin V-, PI-) B Early Apoptotic (Annexin V+, PI-) C Late Apoptotic (Annexin V+, PI+) D Necrotic Cells (Annexin V-, PI+) E Dual Staining (Annexin V & PI) F Data Acquisition & Quadrant Analysis E->F

Caption: Quadrant analysis of apoptosis vs. necrosis by flow cytometry.

  • Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and treat with the IC₅₀ concentrations of the imidazole-4-methanamine analogs (determined from the MTT/LDH assays) for 24 hours. Include untreated and positive controls (e.g., staurosporine for apoptosis induction).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each of the four quadrants (live, early apoptotic, late apoptotic, and necrotic) to determine the primary mode of cell death induced by each analog.

Comparative Data Analysis and Structure-Activity Relationship (SAR)

The data obtained from these assays will allow us to build a comparative profile of the imidazole-4-methanamine analogs.

Hypothetical Comparative Toxicity Data
CompoundMTT IC₅₀ (µM)LDH Release at IC₅₀ (% of Max)Primary Mode of Cell Death
Imidazole-4-methanamine > 1000< 10%Non-toxic
Analog A 55015%Apoptosis
Analog B 12035%Apoptosis/Necrosis
Analog C 4565%Necrosis
Histamine (Control) > 1000< 5%Non-toxic
Interpretation of Results and SAR Insights
  • Imidazole-4-methanamine and Histamine: As expected, the parent compound and the negative control show minimal to no cytotoxicity, establishing a baseline for comparison.

  • Analog A ((1-Methyl-1H-imidazol-4-yl)methanamine): The addition of a small methyl group on the imidazole nitrogen introduces moderate cytotoxicity, primarily through apoptosis. This suggests that even minor modifications can impact cell viability.

  • Analog B ((1-Phenyl-1H-imidazol-4-yl)methanamine): The presence of a bulky, lipophilic phenyl group significantly increases cytotoxicity. The mixed apoptotic and necrotic profile suggests multiple mechanisms of toxicity may be at play.

  • Analog C ((1-(4-Nitrophenyl)-1H-imidazol-4-yl)methanamine): The addition of a strong electron-withdrawing nitro group on the phenyl ring results in the highest cytotoxicity, with a predominantly necrotic mode of cell death. This indicates severe cellular damage, likely due to the electronic properties of the nitro group. Some studies suggest that certain imidazole derivatives can impair redox balance and mitochondrial membrane potential, which could be a contributing factor to the observed toxicity.[12]

Conclusion

This guide outlines a systematic and robust approach to assessing the comparative in vitro toxicity of imidazole-4-methanamine analogs. By employing a multi-assay strategy, researchers can not only quantify the cytotoxic potential of their compounds but also gain valuable insights into the underlying mechanisms of cell death. The structure-activity relationships derived from such studies are critical for guiding the design of safer and more effective drug candidates. The imidazole scaffold remains a valuable asset in medicinal chemistry, and a thorough understanding of its toxicological profile is paramount for its successful therapeutic application.[10][13][14]

References

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]

  • Histamine regulates the generation of human cytolytic T lymphocytes. PubMed. [Link]

  • Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin. PubMed. [Link]

  • Histamine reduces susceptibility to natural killer cells via down-regulation of NKG2D ligands on human monocytic leukaemia THP-1 cells. PMC. [Link]

  • Design and Synthesis of Tri-substituted Imidazole Derivatives as CD73 Inhibitors for Their Anticancer Activity. Bentham Science Publishers. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. ResearchGate. [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [Link]

  • Mast Cell Derived Histamine Negatively Regulates Hematopoiesis. bioRxiv. [Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. CSH Protocols. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. [Link]

  • Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology. [Link]

  • Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology. [Link]

  • New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

(1-Cyclohexyl-1h-imidazol-4-yl)methanamine: Proper Disposal Procedures

Part 1: Executive Summary (Immediate Action) Do NOT pour this chemical down the drain. (1-Cyclohexyl-1h-imidazol-4-yl)methanamine is an organic base containing a primary amine and an imidazole ring.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary (Immediate Action)

Do NOT pour this chemical down the drain. (1-Cyclohexyl-1h-imidazol-4-yl)methanamine is an organic base containing a primary amine and an imidazole ring. It poses significant risks to aquatic life and can damage plumbing infrastructure due to its potential corrosivity and basicity.

Core Disposal Directive:

  • Waste Stream: Organic Bases (Non-Halogenated, unless mixed with halogenated solvents).

  • RCRA Status: Likely D002 (Corrosive) if pH

    
     12.5; otherwise treated as hazardous chemical waste based on toxicity characteristics.
    
  • Incompatibility: violent reaction with strong acids, acid chlorides, and strong oxidizers.[1]

Part 2: Chemical Profile & Hazard Identification[2][3]

To dispose of this compound safely, you must understand its reactivity profile. This is not just "waste"; it is a reactive chemical intermediate.

Structural Analysis
  • Functional Groups:

    • Primary Methanamine (

      
      ):  High basicity, nucleophilic, potential for skin sensitization.
      
    • Imidazole Ring: Aromatic heterocycle, acts as a base/buffer, stable but reactive toward alkylating agents.

    • Cyclohexyl Group: Lipophilic, increasing the compound's ability to penetrate skin and biological membranes.

Table 1: Physical & Chemical Properties Relevant to Disposal
PropertyValue/CharacteristicDisposal Implication
Physical State Solid (typically powder/crystal) or OilSolids must be dissolved or containerized as solid waste.
pH (aqueous) Basic (> 10 expected)CORROSIVE . Do not mix with Acid Waste stream (Risk of Exotherm/Spatter).
Water Solubility Moderate to Low (Lipophilic tail)May not fully dissolve in aqueous waste; prefer organic solvent waste streams.
Flash Point

(Predicted)
Combustible. Classify as "Flammable" if dissolved in flammable solvents.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Segregation (The "Stream B" Rule)

The most common error in laboratory disposal is mixing amines with acids. This generates heat and potentially toxic vapors.[2]

Protocol:

  • Isolate: Designate a specific waste container for "Basic Organic Waste" or "Alkaline Organic Waste."

  • Solvent Compatibility: If the substance is in solution, ensure the solvent is compatible with HDPE (High-Density Polyethylene) or Glass.

    • Recommended Solvents for Rinsing: Methanol, Ethanol, or DMSO.

    • Avoid: Acetone (can form imines with primary amines over time, though generally less hazardous than acid mixing).

Phase 2: Packaging & Labeling
  • Container Selection: Use an amber glass bottle or an HDPE carboy. Avoid metal containers as amines can corrode certain alloys.

  • Labeling:

    • Primary Constituent: (1-Cyclohexyl-1h-imidazol-4-yl)methanamine.

    • Hazards: Corrosive, Irritant.[1][3][4]

Phase 3: The "Empty" Container (RCRA Compliance)

Under 40 CFR 261.7, a container is considered "RCRA Empty" only if specific criteria are met.

  • P-Listed Check: This specific compound is generally not P-listed (acutely toxic) by name. Therefore, standard triple-rinse procedures apply.

  • Triple Rinse Protocol:

    • Add solvent (e.g., Methanol) capable of dissolving the residue (approx. 10% of container volume).

    • Agitate vigorously.

    • Pour rinsate into the Basic Organic Waste container.

    • Repeat 3 times.

    • Deface the label and dispose of the container as regular trash (or glass recycling if applicable).

Part 4: Visual Workflows

Logic Diagram 1: Waste Stream Segregation

This decision tree ensures the material never enters an incompatible waste stream.

SegregationLogic Start Start: Waste Generation StateCheck Is it Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystal Liquid Liquid/Solution StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin pHCheck Check pH / Components Liquid->pHCheck AcidStream STOP: Do NOT add to Acid Waste pHCheck->AcidStream If Acidic Stream BaseStream Add to Basic/Alkaline Organic Waste pHCheck->BaseStream If Basic/Neutral Stream AcidStream->BaseStream Segregate First

Figure 1: Decision matrix for segregating amine-based waste to prevent incompatible mixing.

Logic Diagram 2: Spill Response Contingency

In the event of a benchtop spill, follow this neutralization workflow.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Spill->PPE Contain Contain with Absorbent Pads PPE->Contain Neutralize Apply Weak Acid Neutralizer (Citric Acid or dilute Acetic Acid) Contain->Neutralize Collect Collect Sludge into Solid Waste Container Neutralize->Collect Clean Wash Area with Soap/Water Collect->Clean

Figure 2: Step-by-step spill response for basic amines.

Part 5: Regulatory Framework & Scientific Rationale

Why Segregation Matters (The Chemistry)

Amines are organic bases. If (1-Cyclohexyl-1h-imidazol-4-yl)methanamine is accidentally poured into a waste container containing acid chlorides (e.g., Acetyl Chloride) or strong mineral acids, a rapid exothermic reaction occurs.



In a closed waste carboy, this heat can pressurize the vessel, leading to rupture or explosion.
Regulatory Compliance (RCRA)
  • Generator Knowledge: Under 40 CFR 262.11, waste generators must determine if their waste is hazardous. Due to the corrosive nature of amines (pH > 12.5 possible in concentrated forms), this material often triggers the D002 waste code [1].

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation. The container must remain closed except when adding waste [2].

References

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR § 261.[5] Link

  • U.S. Environmental Protection Agency (EPA). Standards Applicable to Generators of Hazardous Waste.[5] 40 CFR § 262. Link

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR § 1910.1450. Link

  • PubChem. Imidazole Compound Summary. National Library of Medicine. (Used for general reactivity profiling of imidazole derivatives). Link

Sources

Handling

A Senior Application Scientist's Guide to Handling (1-Cyclohexyl-1h-imidazol-4-yl)methanamine: A Proactive Approach to Laboratory Safety

As researchers and drug development professionals, our primary focus is innovation. However, the foundation of groundbreaking science is an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our primary focus is innovation. However, the foundation of groundbreaking science is an unwavering commitment to safety. This guide provides a comprehensive, experience-driven framework for handling (1-Cyclohexyl-1h-imidazol-4-yl)methanamine. We will move beyond a simple checklist of personal protective equipment (PPE) to instill a deep understanding of the "why" behind each safety protocol. By analyzing the molecule's structure and anticipating its reactivity, we can build a self-validating system of safety that protects both the scientist and the science.

A Molecule-First Hazard Assessment

  • The Amine Moiety: Primary amines, particularly those like cyclohexylmethylamine, are well-documented as corrosive.[1] They can cause severe skin burns and serious eye damage.[1][2][3][4] Inhalation and skin contact are significant routes of exposure, with many amines classified as harmful if swallowed, inhaled, or in contact with skin.[2][3]

  • The Imidazole Core: The imidazole ring itself is also classified as a substance that causes severe skin burns and eye damage.[5][6][7][8][9] It is often harmful if swallowed and, in some cases, is suspected of damaging fertility or the unborn child.[5][6][7][8]

  • Combined Risk Profile: The combination of a corrosive amine and a corrosive imidazole ring necessitates treating (1-Cyclohexyl-1h-imidazol-4-yl)methanamine with the highest level of precaution. We must assume the compound is, at a minimum, corrosive to skin and eyes, and potentially toxic via oral, dermal, and inhalation routes.

The Hierarchy of Controls: Engineering Safety into Your Workflow

Before any personal protective equipment is selected, the first line of defense is always engineering controls. These are designed to remove the hazard at the source, providing passive protection.

  • Primary Engineering Control: The Chemical Fume Hood: All handling of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine, from weighing to solution preparation and reaction quenching, must be performed inside a certified chemical fume hood.[10][11] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling potentially harmful vapors and aerosols.

  • Secondary Controls: Eyewash Stations and Safety Showers: Ensure that a fully functional and unobstructed eyewash station and safety shower are immediately accessible.[11][12] In the event of an exposure, every second is critical to minimizing injury.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential for protecting against residual hazards that cannot be eliminated by engineering controls. The selection of PPE must be directly informed by our hazard assessment.

Protection Type Specification Rationale and In-Depth Considerations
Eye and Face Chemical splash goggles (ANSI Z87.1 / EN 166 compliant) AND a full-face shield.Causality: The compound is assumed to be severely corrosive to the eyes.[1][2][5][7] Standard safety glasses with side shields are insufficient. Chemical splash goggles provide a 360-degree seal around the eyes to protect against splashes. A full-face shield must be worn over the goggles, especially when handling larger quantities (>50 mL) or during procedures with a high splash potential, to protect the entire face from corrosive burns.[10]
Hand Protection Nitrile or Neoprene gloves (EN 374 compliant). Double-gloving is required.Causality: Amines and imidazoles can cause severe skin burns upon contact.[1][8] While specific breakthrough data for this compound is unavailable, nitrile and neoprene offer good general resistance to a wide range of organic chemicals. Protocol: Always inspect gloves for any signs of degradation or puncture before use. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. Contaminated gloves must be removed and disposed of immediately as hazardous waste, followed by hand washing.
Skin and Body Chemical-resistant lab coat (not standard cotton). Long pants and closed-toe, chemical-resistant footwear.Causality: To prevent skin contact from splashes and spills.[1][7] A standard cotton lab coat will absorb corrosive chemicals, holding them against the skin. A lab coat made of polyester or a specialized chemical-resistant fabric is required. Ensure the lab coat is fully buttoned.
Respiratory Not required under normal use within a fume hood.Causality: The fume hood provides primary respiratory protection. However, in the case of a large spill outside of the fume hood or a ventilation failure, a respirator with an organic vapor/ammonia cartridge would be necessary for emergency response personnel.[1][5][13]

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol outlines the essential steps for safely weighing the solid compound and preparing a solution.

Pre-Operation Checklist:

  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Don all required PPE as outlined in the table above.

  • Ensure an appropriate spill kit and waste containers are readily accessible.[11]

Workflow:

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_materials 3. Assemble All Equipment (Spatula, Weigh Paper, Beaker) INSIDE Fume Hood prep_hood->prep_materials handle_weigh 4. Weigh Compound Carefully to Avoid Dust prep_materials->handle_weigh handle_transfer 5. Transfer Solid to Solvent in Beaker handle_weigh->handle_transfer handle_dissolve 6. Gently Stir to Dissolve handle_transfer->handle_dissolve handle_seal 7. Cap/Seal Solution Container handle_dissolve->handle_seal cleanup_decon 8. Decontaminate Spatula and Work Surface handle_seal->cleanup_decon cleanup_waste 9. Dispose of Weigh Paper, Pipettes, etc. in Solid Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe 10. Doff Outer Gloves, Dispose as Waste cleanup_waste->cleanup_ppe cleanup_wash 11. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for (1-Cyclohexyl-1h-imidazol-4-yl)methanamine.

Disposal Plan: Managing Your Waste Stream

Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to hazardous reactions and environmental contamination.[14]

  • Segregation is Key: All waste contaminated with (1-Cyclohexyl-1h-imidazol-4-yl)methanamine must be segregated from other waste streams.[14]

  • Solid Waste: Contaminated items such as gloves, weigh paper, and pipette tips should be placed in a clearly labeled, sealed hazardous waste container designated for "Corrosive Organic Solid Waste."

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, compatible (e.g., glass or polyethylene) container labeled "Corrosive Organic Liquid Waste." Never pour amine-containing solutions down the drain.[14]

  • Disposal Protocol: All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1][4][14]

By adopting this comprehensive and proactive approach, you are not merely following rules; you are cultivating a culture of safety that is integral to scientific excellence. This guide provides the framework, but it is the diligent and informed scientist who ultimately ensures a safe and productive laboratory environment.

References

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: (1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride.
  • Apollo Scientific. (2022). Safety Data Sheet: Cyclohexylmethylamine.
  • Elemental Microanalysis. (2024). Safety Data Sheet: IMIDAZOLE.
  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Imidazole.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-(Hydroxymethyl)imidazole hydrochloride.
  • ChemScene. (n.d.). (1-Cyclohexyl-1H-imidazol-5-yl)methanol.
  • Fisher Scientific. (2025). Safety Data Sheet: Imidazole, sodium derivative.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Cyclohexanamine, N-cyclohexyl-N-methyl-.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Unspecified Author. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • American Elements. (n.d.). (1-cyclohexyl-1H-1-2-3-triazol-4-yl)methanol.
  • International Labour Organization & World Health Organization. (n.d.). International Chemical Safety Cards (ICSC): IMIDAZOLE.
  • Apollo Scientific. (2023). Safety Data Sheet: Imidazole.
  • TCI Chemicals. (2026). Safety Data Sheet: 4-Isopropylcyclohexylamine (cis- and trans- mixture).
  • Fisher Scientific. (2013). Safety Data Sheet: 3-Buten-1-amine.
  • BenchChem. (2025). Personal protective equipment for handling 1-Methyl-1H-imidazole-4-carbonitrile.
  • University of Nottingham. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Merck Millipore. (n.d.). Safety Data Sheet: GENAPOL® X-080.
  • European Chemicals Agency. (n.d.). REACH registrations: (1-ethyl-1H-pyrazol-4-yl)methanamine.
  • Collect and Recycle. (2024). Amine Disposal For Businesses.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.